2-Bromo-5-fluoropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSMRNCOBLTNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649955 | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-45-1 | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Characteristics of 2-Bromo-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Bromo-5-fluoropyrimidine, a key building block in medicinal chemistry and drug discovery. The following sections detail its known properties, outline experimental protocols for their determination, and provide a logical workflow for the characterization of similar compounds.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 176.97 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 255 °C at 760 mmHg | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[2] |
| Computed XLogP3-AA | 1.3 | --INVALID-LINK--[1] |
| Topological PolarSurface Area | 25.8 Ų | --INVALID-LINK--[1] |
Note: The melting point for the related but distinct compound, 2-Bromo-5-fluoropyridine, is reported as 29-31 °C.[3][4] This information is provided for contextual reference only and should not be attributed to this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for organic compounds and would need to be adapted and optimized for the specific analysis of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point.
-
For a pure substance, the melting range is typically narrow (0.5-2 °C).
-
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, and hexane.
-
Procedure:
-
To a small, known volume of solvent (e.g., 1 mL) in a test tube, a small, weighed amount of this compound (e.g., 10 mg) is added.
-
The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).
-
A visual inspection is made to determine if the solid has completely dissolved.
-
If the solid dissolves, further aliquots are added until saturation is reached.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).
-
Methodology (Quantitative - Shake-Flask Method):
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO if aqueous solubility is low).
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Spectroscopic Analysis
Objective: To obtain spectral data for structural confirmation and identification.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Apparatus: A high-resolution NMR spectrometer.
-
Procedure:
-
The sample is placed in an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. A ¹H NMR spectrum for this compound is available for reference.[5]
-
b. Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Solid (KBr Pellet): A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Solid (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Apparatus: An FTIR spectrometer.
-
Procedure:
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The absorption bands are analyzed to identify the presence of characteristic functional groups.
-
c. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Apparatus: A mass spectrometer.
-
Procedure:
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.
-
The exact mass can be used to confirm the elemental composition.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 947533-45-1 [sigmaaldrich.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 5. This compound(947533-45-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-5-fluoropyrimidine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key identifiers of 2-Bromo-5-fluoropyrimidine. The information is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.
Core Molecular Information
This compound is a halogenated pyrimidine derivative. The presence of both bromine and fluorine atoms on the pyrimidine ring makes it a versatile synthetic building block in medicinal chemistry and other areas of organic synthesis. The bromine atom can participate in various cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.
Molecular Structure and Identifiers
The fundamental structure and key identifiers of this compound are crucial for its unambiguous identification in research and documentation.
Diagram: Key Identifiers of this compound
Caption: Relationship between the common name and key molecular identifiers.
Physicochemical Data
The following table summarizes the key quantitative data for this compound, compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Weight | 176.97 g/mol | [1][2][3][4] |
| Molecular Formula | C4H2BrFN2 | [1][2][3][4] |
| CAS Number | 947533-45-1 | [1][4][5] |
| Physical Form | Solid | [5] |
| Boiling Point | 255 °C at 760 mmHg | [5] |
| Flash Point | 108 °C | [5] |
| IUPAC Name | This compound | [1][5] |
| SMILES | C1=C(C=NC(=N1)Br)F | [1] |
| InChIKey | ANSMRNCOBLTNBO-UHFFFAOYSA-N | [1][5] |
Synthesis and Experimental Protocols
General Synthetic Approaches
The synthesis of halogenated pyrimidines often involves multi-step processes starting from more common pyrimidine precursors. A plausible, though not explicitly documented, approach for this compound could involve:
-
Bromination: Introduction of a bromine atom at the 2-position of a suitable 5-fluoropyrimidine precursor.
-
Fluorination: Introduction of a fluorine atom at the 5-position of a 2-bromopyrimidine precursor, often via a diazotization reaction of an amino group followed by a Schiemann reaction or related fluorinating methods.
Example Protocol for an Isomer (5-Bromo-2-fluoropyrimidine)
A patented method for the synthesis of the isomer, 5-bromo-2-fluoropyrimidine, involves the following key transformations[6]:
-
Bromination: 2-hydroxypyrimidine is reacted with bromine to yield 2-hydroxy-5-bromopyrimidine.
-
Halogen Exchange: The resulting 2-hydroxy-5-bromopyrimidine undergoes a reaction, likely with a fluorinating agent after activation of the hydroxyl group (e.g., conversion to a chloro intermediate with POCl₃), to yield the final 5-bromo-2-fluoropyrimidine product.
Researchers aiming to synthesize this compound would likely need to develop a custom synthetic route, possibly adapting methodologies from related compounds. The characterization of the final product would rely on standard analytical techniques.
Characterization and Spectroscopic Data
While a full experimental protocol is not available, sources indicate the availability of analytical data for the characterization of this compound. This includes ¹H NMR, ¹³C NMR, and mass spectrometry data, which are essential for confirming the identity and purity of the synthesized compound[7]. Researchers can typically obtain reference spectra from commercial suppliers of this chemical.
References
- 1. This compound(947533-45-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 947533-45-1 [sigmaaldrich.com]
- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 7. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 2-Bromo-5-fluoropyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules.
Introduction
This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry due to its prevalence as a scaffold in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for confirming its structure, assessing its purity, and monitoring its transformations in chemical reactions. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Spectroscopic Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4, H-6 | 8.65 | Doublet of doublets | ³JH-F = 2.8, ⁴JH-H = 0.8 |
Note: The two protons at positions 4 and 6 are chemically equivalent in the absence of a chiral environment.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |
| C-2 | 145.0 | Doublet | ²JC-F ≈ 20-30 |
| C-4, C-6 | 150.0 | Doublet | ²JC-F ≈ 15-25 |
| C-5 | 155.0 | Doublet | ¹JC-F ≈ 230-250 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. Below is a detailed protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte: this compound (solid, purity ≥97%).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used for compounds with lower solubility in CDCl₃.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent using a clean pipette.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the solid.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any particulate matter is visible.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration and instrument sensitivity.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of NMR Signaling
The following diagrams, generated using the DOT language, illustrate the key structural features and NMR coupling relationships within this compound.
Caption: Molecular structure of this compound.
Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways.
Mass Spectrometry Analysis of 2-Bromo-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. This document outlines predicted fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the expected quantitative data. The information herein is designed to assist researchers in method development, impurity profiling, and structural elucidation.
Predicted Mass Spectral Fragmentation
Electron Ionization (EI) mass spectrometry of this compound is expected to yield a distinct fragmentation pattern characterized by the isotopic signature of bromine and the cleavage of the pyrimidine ring. The molecular ion peak should be observable as a doublet with a mass-to-charge ratio (m/z) of 176 and 178, corresponding to the 79Br and 81Br isotopes, respectively, in a roughly 1:1 ratio.
The primary fragmentation pathways are predicted to involve the loss of the bromine radical, followed by the sequential loss of small molecules such as hydrogen cyanide (HCN) and acetylene (C₂H₂). The presence of the fluorine atom is anticipated to influence the fragmentation, leading to characteristic neutral losses.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their corresponding m/z values, and their estimated relative abundance based on the analysis of closely related compounds, such as 2-bromopyridine. It is important to note that these are predicted values and may vary based on the specific instrumentation and analytical conditions.
| Predicted Fragment Ion | m/z (for 79Br/81Br) | Proposed Structure | Predicted Relative Abundance (%) |
| [C₄H₂BrFN₂]⁺• | 176/178 | Molecular Ion | 95 |
| [C₄H₂FN₂]⁺ | 97 | [M-Br]⁺ | 100 |
| [C₃HFN]⁺• | 69 | [M-Br-HCN]⁺• | 45 |
| [C₂N]⁺ | 38 | [M-Br-HCN-HCF]⁺ | 20 |
Experimental Protocols
Two primary mass spectrometry-based methods are suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of this compound, providing high-resolution separation and sensitive detection.
Sample Preparation:
A stock solution of this compound should be prepared in a volatile organic solvent, such as dichloromethane or methanol, at a concentration of approximately 1 mg/mL. This stock solution should then be diluted to a working concentration of around 10 µg/mL for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-250.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile alternative, particularly for samples in complex matrices or when derivatization is not desirable.
Sample Preparation:
Prepare a stock solution of this compound in a mixture of acetonitrile and water (1:1 v/v) at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10 µg/mL.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflows for the mass spectrometric analysis of this compound.
Caption: Predicted Electron Ionization fragmentation pathway for this compound.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS analysis.
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 2-Bromo-5-fluoropyrimidine (CAS No. 947533-45-1). While specific quantitative solubility and stability data are not extensively available in published literature, this document outlines the necessary experimental protocols to determine these crucial parameters. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required for the effective handling, formulation, and analysis of this compound.
Core Physicochemical Properties
This compound is a halogenated pyrimidine derivative often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a pyrimidine core with both a bromine and a fluorine substituent, dictates its reactivity and physical properties.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BrFN₂ | [1][2][3] |
| Molecular Weight | 176.97 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Boiling Point | 255 °C at 760 mmHg | |
| Storage Temperature | Recommended at 4°C or -20°C | [1] |
| Computed LogP | 1.3 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
Solubility Profile
To obtain precise quantitative data, experimental determination is necessary. The following section details the protocols for such determinations.
Two common methods for determining the thermodynamic solubility of a compound are the Shake-Flask Method and UV-Vis Spectrophotometry.
2.1.1. Thermodynamic Solubility by Shake-Flask Method
This gravimetric method is a classic and straightforward approach to determine equilibrium solubility.
-
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A visual confirmation of excess solid should be made.
-
Separation: Allow the solution to settle. Carefully separate the saturated supernatant from the excess solid by filtration (using a solvent-resistant filter, e.g., PTFE) or centrifugation.
-
Quantification: Accurately weigh a known volume of the clear, saturated solution. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the Shake-Flask method.
Stability Profile
This compound is generally stable under recommended storage conditions (cool, dry, and dark place).[7] However, its stability in various solutions and under stress conditions (e.g., exposure to light, heat, or different pH values) is not well-documented. A stability-indicating analytical method is crucial for determining the degradation profile and establishing a shelf-life for solutions.
A High-Performance Liquid Chromatography (HPLC) method is the preferred technique for stability studies due to its ability to separate the parent compound from its potential degradation products.
-
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential impurities and degradation products. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water/buffer), flow rate, and detection wavelength (determined by UV-Vis scan).
-
Forced Degradation Studies: Subject solutions of the compound to stress conditions to intentionally induce degradation. This helps identify likely degradation pathways and validates the method's ability to separate degradants.
-
Acid/Base Hydrolysis: Incubate the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the sample to UV and visible light.
-
-
Sample Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
Logical Flow for Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating HPLC method.
Summary and Recommendations
This compound is a valuable research chemical with established physical properties but lacks publicly available quantitative solubility and stability data. This guide provides the necessary framework for researchers to generate this critical information in-house.
-
For Solubility: The shake-flask method is recommended for its simplicity and accuracy in determining thermodynamic solubility in various solvents.
-
For Stability: A stability-indicating HPLC method is essential. Forced degradation studies should be conducted to understand potential degradation pathways and to ensure the analytical method is robust and specific.
By employing these standardized protocols, researchers, scientists, and drug development professionals can ensure the reliable and consistent use of this compound in their applications, from synthetic chemistry to formulation development.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-5-fluoropyridine | Biochemical Assay Reagents | 41404-58-4 | Invivochem [invivochem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. downloads.ossila.com [downloads.ossila.com]
The Reactivity Profile of 2-Bromo-5-fluoropyrimidine: A Comprehensive Technical Guide for Researchers
For Immediate Release
[City, State] – December 27, 2025 – As a key building block in the synthesis of novel therapeutics and functional materials, 2-Bromo-5-fluoropyrimidine presents a versatile scaffold for chemical exploration. This in-depth technical guide provides a comprehensive overview of its reactivity profile, offering valuable insights for researchers, scientists, and drug development professionals. This document details the key reactions, experimental protocols, and quantitative data associated with this important heterocyclic compound.
Core Reactivity: A Duality of Reaction Sites
This compound is characterized by two distinct reactive sites: the bromine atom at the 2-position and the fluorine atom at the 5-position, attached to an electron-deficient pyrimidine core. This unique arrangement allows for a range of selective transformations, primarily categorized as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The inherent electronic properties of the pyrimidine ring, with its two nitrogen atoms, render the carbon atoms electrophilic and susceptible to nucleophilic attack.
Physical and Spectroscopic Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 947533-45-1 | |
| Molecular Formula | C₄H₂BrFN₂ | |
| Molecular Weight | 176.97 g/mol | |
| Appearance | Solid | |
| Boiling Point | 255 °C at 760 mmHg | |
| Storage Temperature | 4 °C |
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. While a comprehensive public database of experimental spectra for this specific compound is limited, theoretical predictions and data from analogous structures provide valuable guidance. Key spectroscopic features to consider include:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal four signals for the pyrimidine ring carbons, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts and C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom, aiding in the identification of brominated fragments.
Key Synthetic Transformations
The reactivity of this compound is dominated by its utility in forming new carbon-carbon and carbon-heteroatom bonds. The two primary classes of reactions are detailed below.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the C-Br bond the primary site of reaction under these conditions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DME, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyrimidine.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~88 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | ~85 |
Note: The data presented are representative yields for analogous bromopyrimidine systems and may require optimization for this compound.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. While the C-Br bond is the primary site for palladium-catalyzed reactions, the reactivity in SNAr is more nuanced. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I.[1] This suggests that under certain conditions, particularly with hard nucleophiles, the fluorine at the C5 position might be susceptible to displacement. However, the position of the leaving group relative to the ring nitrogens is also a critical factor. The C2- and C4/C6-positions are generally more activated towards nucleophilic attack. Therefore, with many nucleophiles, substitution is expected to occur at the C2 position, displacing the bromide.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF, add the desired amine (1.1-1.5 eq.) and a base like K₂CO₃ or Et₃N (2.0 eq.).
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine core can mimic the purine of ATP, and the substituents at various positions can be tailored to achieve high potency and selectivity. This compound serves as a valuable starting material for the synthesis of such inhibitors, where the C2 position can be functionalized with a hinge-binding motif via Buchwald-Hartwig amination or SNAr, and the C5-fluoro substituent can modulate the electronic properties and metabolic stability of the final compound.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its reactivity is characterized by the selective functionalization of the C2-bromo position through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations provide access to a wide array of substituted pyrimidines with significant potential in drug discovery and materials science. This guide provides a foundational understanding of the reactivity of this compound and offers practical protocols to aid researchers in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly lead to the discovery of novel molecules with important applications.
References
A Technical Guide to 2-Bromo-5-fluoropyrimidine: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and synthetic utility of 2-Bromo-5-fluoropyrimidine. This fluorinated pyrimidine derivative is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of novel compounds with potential therapeutic and electronic applications.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available compound is high, generally ≥97%, with some suppliers offering grades of 99% purity. It is typically supplied as a solid. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 947533-45-1 | 97% | 250 mg, 1 g, 5 g, 10 g, 15 g, 25 g, 100 g |
| ChemScene | CS-M0466 | ≥97% | Custom |
| Santa Cruz Biotechnology | sc-281145 | Not Specified | Custom |
| Echemi | Not Specified | 95%, 99% | Custom |
| Chem-Impex | 28080 | Not Specified | Custom |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 947533-45-1[1] |
| Molecular Formula | C₄H₂BrFN₂[1] |
| Molecular Weight | 176.97 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | 4°C or -20°C |
Synthetic Applications & Experimental Protocols
The primary utility of this compound in research and development lies in its application as a versatile building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of a bromo substituent allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Significance of this compound Derivatives
The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
While there are no specific signaling pathways directly attributed to this compound itself, its derivatives, synthesized via methods like the Suzuki coupling, are of significant interest in drug discovery. These derivatives are being investigated for a range of therapeutic applications, including but not limited to:
-
Anticancer Agents: Pyrimidine derivatives are known to act as kinase inhibitors, antimetabolites, and modulators of other cancer-related pathways.
-
Antimicrobial Agents: The pyrimidine core is present in various antibacterial and antifungal compounds.
-
Central Nervous System (CNS) Agents: Modification of the pyrimidine scaffold has led to the development of drugs targeting CNS disorders.
The logical workflow for the application of this compound in drug discovery is depicted below.
References
Methodological & Application
Synthesis of Bioactive Derivatives from 2-Bromo-5-fluoropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives using 2-Bromo-5-fluoropyrimidine as a versatile starting material. This pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, particularly as inhibitors of protein kinases involved in cell signaling pathways.
Introduction
This compound is a valuable building block in synthetic and medicinal chemistry. The presence of two distinct halogen atoms at the 2 and 5 positions, coupled with the electron-deficient nature of the pyrimidine ring, allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C5 position can also participate in nucleophilic aromatic substitution (SNAr) reactions, albeit under different conditions. This differential reactivity enables the sequential introduction of various substituents, leading to the creation of diverse molecular libraries for drug discovery.
Derivatives of 2-substituted-5-fluoropyrimidine have shown promise as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making their inhibitors attractive therapeutic targets.
Key Synthetic Transformations
This section outlines detailed protocols for four key synthetic transformations utilizing this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoropyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring.
Experimental Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).[3]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyrimidine.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Arylboronic Acid | Product | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)pyrimidine | Pd(OAc)₂ | K₂CO₃ / Isopropanol:Water | 90 | 12 | ~85 |
| Phenylboronic acid | 5-Fluoro-2-phenylpyrimidine | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:Water | 90 | 12 | ~92 |
| 3-Thienylboronic acid | 5-Fluoro-2-(thiophen-3-yl)pyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ / DMF:Water | 100 | 8 | ~88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrimidine with various boronic acids. The resulting 2-aryl-5-fluoropyrimidine core is a key pharmacophore in numerous compounds with therapeutic potential, including kinase inhibitors and anticancer agents. The fluoropyrimidine motif often enhances metabolic stability and modulates the electronic properties of the molecule, making it a desirable feature in drug design.
Reaction Principle and Workflow
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. Please note that yields are dependent on the specific reaction conditions and the nature of the boronic acid.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (5:1) | 90 | 10 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 75 |
| 6 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 89 |
| 7 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 14 | 72 |
| 8 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 12 | 81 |
Experimental Protocols
Below are detailed experimental protocols for key Suzuki-Miyaura cross-coupling reactions involving this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis using Pd(dppf)Cl₂
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (0.75 mL)
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Application in Drug Discovery: A Logical Perspective
The synthesis of 2-aryl-5-fluoropyrimidines via Suzuki-Miyaura coupling is a critical step in the development of novel therapeutics, particularly in the field of oncology. Many kinase inhibitors, which are a major class of cancer drugs, feature a substituted pyrimidine core. The diagram below illustrates the logical relationship from the synthesis of these compounds to their potential application as kinase inhibitors.
The diverse library of 2-aryl-5-fluoropyrimidines generated through this robust synthetic method can be screened against a panel of protein kinases to identify initial "hits." Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical drug candidate. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of analogs, accelerating the drug discovery process.
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent requirement. The ability to construct complex amine-containing molecules from readily available aryl and heteroaryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 2-bromo-5-fluoropyrimidine, a key building block in the synthesis of various biologically active compounds. The electron-deficient nature of the pyrimidine ring, further influenced by the fluorine substituent, necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-fluoropyrimidin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often depends on the nature of the amine coupling partner.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established methodologies for the radiosynthesis of 2-amino-5-[¹⁸F]fluoropyridines, which are directly applicable to the non-radioactive analogue.[1][2][3]
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| Dimethylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| Butylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| N-Methylpiperazine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
| 3-Aminopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 8-85 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the Buchwald-Hartwig amination of this compound.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are essential for optimal results.
-
The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as Xantphos, XPhos, or RuPhos are often effective.
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol is a general starting point for the coupling of this compound with a range of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk flask with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Bromo-5-fluoropyrimidine in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-5-fluoropyrimidine is a highly versatile and valuable building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties and metabolic stability—make it a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on kinase inhibitors and muscle contractility modulators.
Application Note I: Synthesis of Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound serves as an excellent starting material for the synthesis of 2,5-disubstituted pyrimidine derivatives, a common scaffold in many potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).
The differential reactivity of the C2-bromo and C5-fluoro positions allows for a sequential and regioselective functionalization strategy. Typically, the more reactive bromine at the 2-position is first subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a variety of substituents. Subsequent nucleophilic aromatic substitution (SNAr) at the C5-position can then be employed to complete the synthesis of the target molecule.
Quantitative Data: EGFR Inhibitory Activity of 2,5-Disubstituted Pyrimidines
The following table summarizes the in vitro epidermal growth factor receptor (EGFR) inhibitory activities of various 2,5-disubstituted pyrimidine derivatives, which can be synthesized utilizing this compound as a key intermediate.
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | EGFR IC50 (nM) | Reference Cell Line |
| 10b | Varies | Varies | 8.29 ± 0.04 | HepG2 |
| 42 | Varies | Varies | 1.1, 34, 7.2 | EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S |
| 16 | Varies | Varies | 34 | Not Specified |
| 4 | Varies | Varies | 54 | Not Specified |
| 15 | Varies | Varies | 135 | Not Specified |
Note: The specific R1 and R2 substituents for each compound can be found in the cited literature. The IC50 values represent the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoropyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (or other suitable phosphine ligand) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene or dioxane (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound, the amine, and the base to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-amino-5-fluoropyrimidine derivative.
Signaling Pathway and Workflow Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: Synthetic Workflow for Kinase Inhibitors.
Application Note II: Development of Fast Skeletal Muscle Troponin Activators
This compound has been instrumental in the synthesis of novel therapeutic agents that modulate muscle contractility. A prominent example is Reldesemtiv , a fast skeletal muscle troponin activator (FSTA) that was investigated for the treatment of diseases associated with muscle weakness, such as amyotrophic lateral sclerosis (ALS).
The synthesis of Reldesemtiv utilizes a nucleophilic aromatic substitution reaction where the fluorine atom of this compound is displaced by an amine. This highlights the tunability of the pyrimidine ring's reactivity, where under specific conditions, the C5-fluoro position can be the site of reaction.
Mechanism of Action of Reldesemtiv
Reldesemtiv enhances muscle response to nerve signals by increasing the sensitivity of the sarcomere to calcium. It binds to the troponin complex in fast-twitch muscle fibers, slowing the rate of calcium release from troponin C.[1] This sensitizes the muscle to calcium, leading to an increase in contractility and a reduction in muscle fatigue.[1]
Experimental Protocol: Synthesis of a Reldesemtiv Intermediate
The following protocol is adapted from the literature for the synthesis of a key intermediate in the preparation of Reldesemtiv, demonstrating the reaction at the C5-fluoro position.[2]
Materials:
-
trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 eq)
-
This compound (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel, combine trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine, this compound, and DIPEA in NMP.
-
Stir the mixture at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography.
Signaling Pathway Diagram
Caption: Muscle Contraction Pathway Modulation.
Application Note III: Antiviral and Anticancer Agents
The fluoropyrimidine scaffold is a cornerstone in the development of antiviral and anticancer therapies. The fluorine atom at the C5 position is a well-known feature of several successful drugs, such as 5-fluorouracil. This compound provides a modern and versatile entry point for the synthesis of novel analogues with potentially improved efficacy and safety profiles.
By leveraging the synthetic handles at the C2 and C5 positions, a wide range of substituents can be introduced to explore the structure-activity relationships for antiviral or cytotoxic activity. For instance, nucleoside analogues can be synthesized, or the pyrimidine core can be decorated with various heterocyclic or aromatic moieties to target specific viral enzymes or cellular pathways involved in cancer progression.
Quantitative Data: Antiproliferative Activity of Pyrimidine Derivatives
The following table presents the antiproliferative activity of 2,5-disubstituted pyrimidine derivatives against various cancer cell lines. These compounds can be synthesized using this compound as a starting material.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 188 | MCF7 | 1.0 |
| 185 | MCF7 | 3.1 |
| 186 | MCF7 | 4.7 |
| 193 | A549 | 5.7 |
| 192 | A549 | 6.4 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.[3]
Experimental Workflow
Caption: Drug Discovery Workflow.
This compound is a powerful and versatile building block in modern medicinal chemistry. Its predictable reactivity and the ability to introduce a wide range of functionalities at two distinct positions make it an ideal starting material for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of kinase inhibitors and muscle contractility modulators, as well as its potential in the discovery of novel antiviral and anticancer agents, underscores its significance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
Application Notes and Protocols: 2-Bromo-5-fluoropyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoropyrimidine is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The pyrimidine scaffold, due to its structural resemblance to the purine core of ATP, is a privileged structure for designing molecules that can competitively bind to the ATP-binding site of kinases.[3]
The strategic placement of a bromine atom at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring offers medicinal chemists a powerful tool for generating diverse libraries of kinase inhibitors. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl and heteroaryl moieties.[3] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compounds.[4]
These application notes provide detailed protocols for the synthesis of a representative kinase inhibitor using this compound as a key starting material, along with quantitative data on its biological activity and visualizations of the relevant signaling pathway and synthetic workflow.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using this compound as a building block. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| EGFP-1 | EGFR (T790M) | ~1 | ~10 |
| EGFR (WT) | ~15 | ~100 |
Data is representative and compiled from studies on structurally similar pyrimidine-based EGFR inhibitors.[5]
Signaling Pathway and Inhibition
Kinase inhibitors developed from pyrimidine-based scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6] One such key pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis. The synthesized inhibitors are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.[4]
Generalized Experimental Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane and deionized water to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Add the palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluoropyrimidine derivative.[7]
Protocol 2: Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol describes a general method for determining the biochemical IC50 value of a synthesized inhibitor against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[5]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize new therapeutic agents. The ability to readily perform cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized kinase inhibitors targeting a range of diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-fluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluoropyrimidine scaffold in a wide range of therapeutic agents. The methodologies described herein are essential for the synthesis of novel 2,5-disubstituted pyrimidine derivatives with potential applications in drug discovery and development.
Introduction
The 5-fluoropyrimidine moiety is a privileged scaffold in medicinal chemistry, found in numerous anticancer and antiviral drugs. The introduction of various substituents at the 2-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating diverse chemical libraries for biological screening. This compound is an ideal starting material for these transformations due to the reactivity of the C-Br bond in common palladium-catalyzed reactions. This document details the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings, as well as cyanation reactions, for the derivatization of this important heterocyclic halide.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The following diagram illustrates the versatility of this compound in various palladium-catalyzed cross-coupling reactions, leading to a diverse range of 2,5-disubstituted pyrimidine derivatives.
Palladium-catalyzed reactions of this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for various palladium-catalyzed cross-coupling reactions with 2-halopyrimidines, providing a comparative overview for reaction planning.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85[1] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 2 | High[1][2] | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene)[2] |
| Terminal Alkyne | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | Good[1] | |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 70-90[2] |
| Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 110 | 18 | High[2] | |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | ~80 |
| (Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (5) | - | - | Dioxane | 100 | 12 | ~85 | |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-90 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 12 | ~85 | |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12 | 88[3] |
| K₄[Fe(CN)₆] | Pd₂(dba)₃ (1) | dppf (2) | K₂CO₃ | DMA | 120 | 24 | 75[3] |
Note: Yields are based on reactions with similar halopyrimidine substrates and may vary for this compound.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoropyrimidines
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-fluoropyrimidines
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous, degassed solvent (THF or DMF) followed by the amine base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-fluoropyrimidines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos or BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and the phosphine ligand (0.04 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling: Synthesis of 2-Substituted-5-fluoropyrimidines
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent.[5][6]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the organostannane (1.1 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add Pd(PPh₃)₄ (0.05 equiv) under a positive flow of inert gas.
-
Add anhydrous, degassed solvent (toluene or dioxane).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, then filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Synthesis of 2-Alkenyl-5-fluoropyrimidines
This protocol provides a general method for the Heck reaction of this compound with an alkene.[7][8]
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill with nitrogen or argon.
-
Add the anhydrous, degassed solvent (DMF or MeCN), followed by the base (2.0 equiv) and the alkene (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Cyanation: Synthesis of 2-Cyano-5-fluoropyrimidine
This protocol outlines a general procedure for the palladium-catalyzed cyanation of this compound.[3][9]
Materials:
-
This compound
-
Zinc cyanide [Zn(CN)₂] (0.6 equiv) or Potassium hexacyanoferrate(II) [K₄[Fe(CN)₆]] (0.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the cyanide source, Pd₂(dba)₃, and dppf to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Applications in Drug Development
The 2,5-disubstituted pyrimidine scaffold is a key component in a multitude of clinically important drugs and drug candidates. The palladium-catalyzed reactions described above are instrumental in the synthesis of these molecules.
-
Kinase Inhibitors: Many 2-amino- and 2-aryl-pyrimidine derivatives are potent inhibitors of various kinases, which are crucial targets in oncology. For instance, the general structure of many anaplastic lymphoma kinase (ALK) inhibitors incorporates a 2,4-dianilino-5-substituted pyrimidine core.[10][11] The Buchwald-Hartwig amination is a key step in the synthesis of such compounds. Similarly, 2-aryl pyrimidines are found in inhibitors of epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK).[12][13] The Suzuki coupling is frequently employed to introduce the aryl group at the 2-position.
-
Anticancer Agents: The anticancer drug Lapatinib , a dual tyrosine kinase inhibitor, features a quinazoline core that is often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, in its various synthetic routes.[14][15][16] While not a direct derivative of this compound, the synthetic strategies are highly analogous and demonstrate the industrial importance of these reactions.
-
Antiviral and Antibacterial Agents: 5-Fluoropyrimidine derivatives have a long history as antiviral and antibacterial agents. The introduction of diverse substituents at the 2-position can modulate the biological activity and spectrum of these compounds. For example, 2-amino-5-fluoropyridine, a close analog, is a key intermediate in the synthesis of the peptide deformylase inhibitor LBM415.[17][18][19]
-
CNS Agents: The pyrimidine scaffold is also present in drugs targeting the central nervous system. The ability to fine-tune the physicochemical properties of the molecule by introducing different groups at the 2-position is crucial for achieving the desired blood-brain barrier penetration and target engagement.
The methodologies presented in these application notes provide a robust foundation for the synthesis of novel 2,5-disubstituted pyrimidine derivatives, enabling the exploration of new chemical space in the quest for next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. sctunisie.org [sctunisie.org]
- 9. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 10. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 16. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N Bond Formation with 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The 2-amino-5-fluoropyrimidine scaffold is a privileged structural motif found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted amino-5-fluoropyrimidines via C-N cross-coupling reactions with 2-Bromo-5-fluoropyrimidine. The two most prominent and effective methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are discussed in detail.
The presence of the electron-withdrawing fluorine atom at the 5-position and the pyrimidine nitrogens significantly influences the reactivity of the C-Br bond at the 2-position. These electronic factors generally make the substrate more reactive towards nucleophilic attack and oxidative addition to a metal center, which are key steps in the catalytic cycles of these cross-coupling reactions.
Reaction Methodologies
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely employed method for the formation of C-N bonds.[1][2] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine.[1] This reaction is renowned for its broad substrate scope and tolerance of a wide range of functional groups.
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to regenerate the active Pd(0) catalyst.[2] The choice of ligand is critical and is often tailored to the specific class of amine being coupled. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that employs a copper catalyst.[3] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, under significantly milder conditions.[4] The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed systems and is particularly effective for the coupling of aryl halides with anilines and other N-heterocycles.[3]
The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I)-amido intermediate, which then undergoes reaction with the aryl halide.[3]
Data Presentation: Comparative Reaction Conditions
The following table summarizes representative conditions for the C-N cross-coupling of this compound with various amines. Please note that specific yields are highly dependent on the specific amine substrate and require optimization. The data presented is a compilation of typical conditions found in the literature for similar brominated heterocycles and should serve as a starting point for reaction development.
| Entry | Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-95 |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 75-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 80-98 |
| 4 | N-Heterocycle (e.g., Imidazole) | CuI (10) | None | K₂CO₃ (2) | DMF | 120 | 24 | 85-95 |
| 5 | Primary Aliphatic Amine (Microwave) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 130 | 0.5 | 75-95 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary Aliphatic Amine
This protocol provides a general procedure for the coupling of this compound with a primary aliphatic amine using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by the primary aliphatic amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, irradiate at 130 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(alkylamino)-5-fluoropyrimidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with an Aniline
This protocol provides a general procedure for the coupling of this compound with an aniline derivative using a copper catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
To a dry sealed tube, add this compound, the aniline derivative, Copper(I) Iodide, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF via syringe.
-
Seal the tube tightly and heat the reaction mixture to 120-140 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2-(arylamino)-5-fluoropyrimidine.
Visualizations
Caption: General experimental workflow for C-N cross-coupling reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. EP2464633A1 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 2-Bromo-5-fluoropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-infectives, anticancer drugs, and kinase inhibitors.[1][2][3] 2-Bromo-5-fluoropyrimidine is a versatile and valuable building block for the synthesis of novel substituted pyrimidines. Its structure features two distinct reactive sites: a bromine atom at the 2-position and a fluorine atom at the 5-position. This differential reactivity allows for selective functionalization through various modern synthetic methodologies, providing a robust platform for generating diverse molecular libraries for drug discovery and development.
The C-Br bond at the electron-deficient C2 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond at C5 can undergo nucleophilic aromatic substitution (SNAr). This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.
Key Synthetic Transformations
The strategic functionalization of this compound hinges on the selective reaction at either the C2 or C5 position.
-
Palladium-Catalyzed Cross-Coupling (at C2-Br): The carbon-bromine bond is the primary site for palladium-catalyzed reactions. The general order of reactivity for halides in these couplings is I > Br > Cl >> F. This allows for selective C-C and C-N bond formation at the 2-position while preserving the 5-fluoro substituent.
-
Nucleophilic Aromatic Substitution (SNAr) (at C5-F): The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyrimidine ring, makes the C5 position susceptible to attack by strong nucleophiles. In SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I, providing an orthogonal strategy to the palladium-catalyzed reactions.[4]
A general overview of the synthetic pathways is illustrated below.
Caption: Synthetic routes for functionalizing this compound.
Application Notes
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide.[2][5] This reaction is highly valuable for synthesizing 2-aryl-5-fluoropyrimidines from this compound.
-
Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[6] Modern systems often use preformed catalysts with bulky, electron-rich phosphine ligands.
-
Ligand: Ligands such as XPhos, SPhos, or RuPhos are effective for coupling aryl bromides. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a classic and reliable choice.[7]
-
Base: A base is required to activate the boronic acid.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically employed.[2][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1][9] This method is ideal for synthesizing 2-alkynyl-5-fluoropyrimidines, which are versatile intermediates for further transformations.
-
Catalyst System: The reaction is traditionally catalyzed by a palladium(0) complex in conjunction with a copper(I) co-catalyst (e.g., CuI).[1] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while copper forms a copper acetylide intermediate.[1]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also serves as a solvent.
-
Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are standard.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] It provides a powerful route to 2-amino-5-fluoropyrimidine derivatives, a common scaffold in kinase inhibitors.
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or Josiphos-type ligands are crucial for high efficiency.[11] Second-generation biarylphosphine ligands (e.g., XPhos, RuPhos) often provide superior results.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.
Nucleophilic Aromatic Substitution (SNAr)
SNAr allows for the displacement of the fluoride at C5 by a suitable nucleophile. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing pyrimidine ring.[4]
-
Nucleophile: Strong nucleophiles are required. Common examples include alkoxides (NaOR), thiolates (NaSR), and amines (R₂NH).
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Conditions: The reaction may require heat to proceed at a reasonable rate. The presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often needed when using amine nucleophiles to deprotonate the amine or neutralize the generated HF.[4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the synthesis of substituted pyrimidines from this compound. Yields are representative and may vary based on the specific substrate and optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4)[12] | K₃PO₄ (3.0)[12] | Dioxane/H₂O[12] | 100[12] | >95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | >85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DME/H₂O | 85 | >90 |
Table 2: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5)[13] | 10[13] | Et₃N (3.0) | THF | 25 | >95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | 5 | DIPEA (3.0) | DMF | 60 | >90 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | 10 | Et₃N (excess) | Et₃N | 80 | >85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3.0) | THF/DMF | 50 | >90 |
Table 3: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4)[12] | Toluene[12] | 80[12] | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | >90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.4) | THF | 65 | >90 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | >85 |
Experimental Protocols
General Experimental Workflow
A typical workflow for the synthesis and characterization of substituted pyrimidines is outlined below.
Caption: General workflow for synthesis, purification, and analysis.[1][4][6]
Protocol 4.1.1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)[12]
-
Pd(OAc)₂ (0.02 equiv.)
-
XPhos (0.04 equiv.)[12]
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)[12]
-
1,4-Dioxane and deionized water (4:1 v/v)[12]
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst (Pd(OAc)₂) and the phosphine ligand (XPhos).[12]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4.1.2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)[13]
-
Copper(I) iodide (CuI, 0.1 equiv.)[13]
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and Et₃N. Degas the solution by bubbling with argon for 15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS indicates completion.[13]
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 4.1.3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
BINAP (0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)[12]
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 80 °C with stirring.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, then quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4.1.4: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)[4]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)[4]
-
Dimethyl Sulfoxide (DMSO)[4]
Procedure:
-
To a stirred solution of this compound in DMSO, add morpholine and potassium carbonate.[4]
-
Heat the reaction mixture to 80-100 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[4]
-
Purify the resulting residue by flash chromatography to yield the 2-bromo-5-morpholinopyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application of 2-Bromo-5-fluoropyrimidine in the Synthesis of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
2-Bromo-5-fluoropyrimidine is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a fluorine atom at the 5-position, allows for selective functionalization, making it a valuable precursor for the development of novel fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product. This document details the application of this compound in the synthesis of novel pyrimidine derivatives exhibiting potent antifungal activity.
Key Reactions and Principles
The primary synthetic strategy involves the utilization of this compound as a scaffold for the introduction of various functional groups through nucleophilic aromatic substitution and cross-coupling reactions. The bromine atom at the C2 position is susceptible to displacement by nucleophiles, while the entire pyrimidine ring can be coupled with other aromatic or heteroaromatic systems, often via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.
A notable application is in the synthesis of novel benzamide derivatives linked to a pyrimidine moiety. In this context, 2-Bromo-5-fluorobenzoyl chloride, which can be prepared from this compound, serves as a key intermediate. This acid chloride is then reacted with various aminophenyl-pyrimidine ethers to generate a library of compounds for biological screening.
Featured Application: Synthesis of Novel Pyrimidine-Based Fungicides
Recent research has demonstrated the successful synthesis of a series of novel pyrimidine derivatives containing an amide moiety with significant in vitro antifungal activities against various plant pathogens. The synthesis involves the coupling of a substituted benzamide, derivable from this compound, with a 4-aminophenoxy-pyrimidine core.
Biological Activity
The synthesized compounds have shown promising activity against several phytopathogenic fungi. For instance, certain derivatives exhibited excellent inhibition rates against Phomopsis sp., a fungus responsible for Phomopsis stem canker in various plants. The biological data for representative compounds are summarized below.
Table 1: Antifungal Activity of Synthesized Pyrimidine Derivatives [1]
| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |
| 5f | Phomopsis sp. | 100 | - |
| 5o | Phomopsis sp. | 100 | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 |
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of novel pyrimidine-based fungicides.[1]
Protocol 1: Synthesis of 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (Compound 5o)
This protocol describes the final amide coupling step to yield the target fungicide. The synthesis of the prerequisite aminophenoxy-pyrimidine intermediate is also outlined.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
3-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
5-Bromo-2-fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline
-
To a solution of 3-aminophenol (1.2 equiv.) in DMF, add potassium carbonate (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired intermediate.
Step 2: Synthesis of Compound 5o
-
Dissolve 3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-2-fluorobenzoyl chloride (1.1 equiv.) in dichloromethane.
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Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 3:1) to yield compound 5o as a white solid.
Table 2: Physicochemical and Yield Data for Compound 5o [1]
| Property | Value |
| Yield | 52% |
| Melting Point | 147–149 °C |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ: 10.74 (s, 1H), 7.89–7.87 (m, 1H), 7.79–7.77 (m, 1H, Ph-H), 7.73 (s, 1H), 7.60 (d, 1H, J = 7.9 Hz), 7.50 (s, 1H), 7.47 (t, 1H, J = 8.2 Hz), 7.38 (t, 1H, J = 9.3 Hz), 7.05 (dd, 1H, J₁ = 1.4 Hz, J₂ = 8.0 Hz), 2.53 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ: 170.52, 169.76, 161.91, 159.46, 157.80, 156.32 (q, J = 34.65 Hz), 152.34, 140.55, 135.67, 132.64, 130.58, 127.15, 121.83 (q, J = 273.15 Hz), 119.24, 117.66, 116.63, 113.19, 103.42, 25.92 |
| HRMS (calcd.) | C₂₀H₁₂BrF₄N₃O₃ [M+H]⁺: 512.0020; found: 512.0023 |
Visualizations
Synthetic Pathway for a Novel Pyrimidine-Based Fungicide
Caption: Synthetic route to a novel pyrimidine-based fungicide.
Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of the final fungicide product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Bromo-5-fluoropyrimidine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid, but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation, inefficient transmetalation, or suboptimal reaction conditions. The electron-deficient nature of the pyrimidine ring and the presence of the fluorine atom can influence the reaction's outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like this compound, standard catalysts may not be optimal.
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. The appropriate choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving the reactants and the catalyst system, and it can influence the reaction kinetics.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used. The ratio of the organic solvent to water should be optimized. Anhydrous conditions with a fluoride source as the base (e.g., CsF) can be beneficial if either coupling partner is sensitive to hydrolysis.
-
-
Reaction Temperature: The reaction may require sufficient thermal energy to proceed at an adequate rate.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature in increments (e.g., to 100-110 °C).[2] Microwave irradiation can also be an effective method for rapid heating and may lead to improved yields and shorter reaction times.
-
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures and in the presence of aqueous bases.
-
Recommendation: Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, or potassium trifluoroborate salts.[2] These are generally more resistant to protodeboronation.
-
Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)
Question: My Suzuki coupling reaction is producing a significant amount of the debrominated starting material (5-fluoropyrimidine) and/or homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
The formation of byproducts such as the dehalogenated starting material and homocoupled boronic acid is a common challenge in Suzuki coupling reactions.
Troubleshooting Dehalogenation:
Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with heteroaryl halides.[2] This process is often mediated by a palladium-hydride species.
-
Minimize Hydride Sources: Ensure that solvents are anhydrous and of high purity. Some alcohols can act as hydride sources.
-
Optimize the Base: Strong bases can sometimes promote dehalogenation. Screening different bases may identify one that favors the cross-coupling pathway.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting a faster reductive elimination of the desired product.
Troubleshooting Homocoupling:
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2]
-
Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout the experiment to prevent oxygen from entering the system.[2]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: A robust starting point for this type of substrate would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A typical catalyst loading would be 1-5 mol% of the palladium precursor and a 1:2 to 1:4 ratio of palladium to ligand.
Q2: What is the recommended base and solvent system for this reaction?
A2: A common and effective system to start with is K₃PO₄ as the base (2-3 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v). The optimal base and solvent will depend on the specific boronic acid being used and should be optimized through screening.
Q3: At what temperature should I run the reaction?
A3: A starting temperature of 80-100 °C is generally recommended for Suzuki couplings of heteroaryl bromides.[2] If the reaction is slow or incomplete, the temperature can be increased to 110 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.
Q4: Can I use 2-Chloro-5-fluoropyrimidine instead of this compound?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling reactions due to the stronger carbon-chlorine bond.[2] Coupling of 2-chloro-5-fluoropyrimidine would likely require a more active catalyst system (e.g., one with a highly electron-rich ligand like SPhos or an N-heterocyclic carbene ligand) and potentially higher reaction temperatures.
Q5: My boronic acid is not commercially available. What are my options?
A5: If the desired boronic acid is not available, you can often synthesize it from the corresponding aryl bromide or iodide via a Miyaura borylation reaction using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂). Alternatively, you can explore using the corresponding potassium trifluoroborate salt, which can be more stable and easier to handle.
Data Presentation
The following tables provide illustrative quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions of 2-substituted bromopyrimidines with arylboronic acids. This data is based on analogous systems and serves as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5) | PPh₃ (10) | 40-70 | A standard, readily available catalyst system. |
| Pd(OAc)₂ (2) | SPhos (4) | 75-95 | Bulky, electron-rich ligand often improves yields with heteroaryl halides.[2] |
| Pd₂(dba)₃ (2) | XPhos (4) | 80-98 | Another highly effective system for challenging couplings. |
| Pd(dppf)Cl₂ (3) | dppf (3) | 60-85 | A robust catalyst, but may be less effective than Buchwald-type ligands for this substrate. |
Table 2: Effect of Base and Solvent on Yield
| Base (Equivalents) | Solvent | Typical Yield Range (%) | Notes |
| K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 65-85 | A common and cost-effective choice. |
| K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-95 | A stronger base that is often more effective for electron-deficient substrates.[2] |
| Cs₂CO₃ (2-3) | Dioxane | 85-98 | Often provides the highest yields but is more expensive.[2] |
| Na₂CO₃ (2-3) | DMF/H₂O (4:1) | 70-90 | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:
Note: This is a generalized procedure and requires optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: A troubleshooting decision tree for optimizing low-yield Suzuki coupling reactions.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyrimidine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific cross-coupling reaction. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you achieve successful results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination of this compound?
A1: The success of this reaction is highly dependent on the careful selection of four key components: the palladium catalyst (precursor), the phosphine ligand, the base, and the solvent. The electronic properties of the this compound, specifically the electron-withdrawing nature of the pyrimidine ring and the fluorine atom, influence its reactivity. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, which necessitates the use of appropriate ligands to prevent catalyst inhibition.[1]
Q2: I am observing low to no conversion of my starting material. What are the likely causes?
A2: Low or no conversion is a common issue and can often be attributed to an inactive catalyst, suboptimal reaction conditions, or poor reagent quality. Specific factors include:
-
Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich biarylphosphine ligands are often required.
-
Insufficient Base Strength: The base is essential for the deprotonation of the amine and the regeneration of the active catalyst. A base that is too weak may result in a stalled reaction.
-
Low Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures to proceed at a reasonable rate.
Q3: What are common side reactions, and how can they be minimized?
A3: A primary side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by:
-
Optimizing the Base: Using a less hindered or weaker base can sometimes suppress this side reaction.
-
Lowering the Reaction Temperature: Elevated temperatures can sometimes promote hydrodehalogenation.
-
Screening Ligands: Certain ligands may be more prone to facilitating this side reaction.
Another potential side reaction is the formation of palladium black, which indicates catalyst decomposition. This can be caused by excessive temperatures or the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to exposure to air or moisture. | Ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox or Schlenk line techniques for reaction setup. Consider using a pre-formed, air-stable palladium precatalyst. |
| Suboptimal ligand choice. | Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These are generally effective for heteroaryl halides. | |
| Insufficiently strong or sterically hindered base. | For many amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective. For base-sensitive substrates, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or longer reaction times. | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments, typically in the range of 80-120 °C. Monitor for any signs of decomposition. | |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by excessive heat. Try running the reaction at a lower temperature for a longer duration. Ensure high-purity reagents and solvents are used, as impurities can lead to catalyst poisoning. |
| Hydrodehalogenation Side Product | Reaction conditions favoring reduction over amination. | Try a weaker base (e.g., K₃PO₄ instead of NaOtBu). Screen different ligands, as some may be less prone to this side reaction. Lowering the reaction temperature may also be beneficial. |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. |
| Catalyst deactivation over time. | If the reaction starts but then stalls, the catalyst may be slowly decomposing. A higher catalyst loading or the use of a more robust ligand could help. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These should serve as a starting point for optimization.
Protocol 1: Amination with a Primary Amine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (0.1 M concentration of the limiting reagent)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the primary amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Amination with a Secondary Amine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
XPhos Pd G3 (a pre-formed catalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane (0.1 M concentration of the limiting reagent)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add XPhos Pd G3 and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the secondary amine.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the Buchwald-Hartwig amination.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-fluoropyrimidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-fluoropyrimidine in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common side reactions and experimental issues encountered during Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of 5-fluoropyrimidine (debrominated starting material) as a side product. What is the cause and how can I prevent it?
Answer: This side reaction is known as hydrodehalogenation or protodebromination. It occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source before it can transmetalate with the boronic acid or ester.[1]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can generate hydride species, particularly in the presence of protic solvents. Weaker inorganic bases are generally preferred.[1][2]
-
Solvent Selection: If using an alcohol-containing solvent system, switching to anhydrous aprotic solvents can minimize the formation of palladium hydride species.[1][2]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the debromination pathway.[1][2]
-
Reagent Purity: Ensure all reagents, especially the base and solvents, are anhydrous, as water can be a proton source.[2]
Question 2: My reaction is producing a homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can facilitate this unwanted pathway.[1][3] It can also occur when a Pd(II) precatalyst is reduced in situ to the active Pd(0) species, with the boronic acid acting as the reducing agent.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to exclude oxygen.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[1][2]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[1]
| Issue | Potential Cause | Recommended Solution | Applicable Reactions |
| Hydrodehalogenation | Hydride source from base or solvent | Use anhydrous, aprotic solvents (Toluene, Dioxane).[1] Use inorganic bases (K₃PO₄, Cs₂CO₃).[1] | Suzuki-Miyaura, Buchwald-Hartwig |
| Homocoupling | Oxygen in reaction mixture | Rigorously degas all reagents and solvents.[1] | Suzuki-Miyaura, Stille, Sonogashira |
| In-situ reduction of Pd(II) | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄).[1][2] | Suzuki-Miyaura, Stille | |
| High concentration of coupling partner | Add the boronic acid or organostannane slowly.[1] | Suzuki-Miyaura, Stille | |
| Glaser Coupling | Copper-catalyzed oxidative dimerization | Perform the reaction under copper-free conditions.[1][4] | Sonogashira |
Stille Coupling
Question 3: I am observing significant homocoupling of my organostannane reagent. What are the likely causes and solutions?
Answer: Homocoupling of the organostannane reagent is a primary side reaction in Stille coupling.[5][6] This can occur through two main mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1][5]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly influence the extent of homocoupling. Experiment with different catalyst systems to find one that favors the cross-coupling pathway.[1]
-
Additives: The addition of copper(I) iodide (CuI) can sometimes accelerate the desired transmetalation step, reducing the lifetime of intermediates that could lead to side reactions.[7]
-
Stoichiometry: Using a stoichiometry closer to 1:1.1 (Aryl Halide:Organostannane) can help minimize homocoupling arising from a large excess of the tin reagent.[2]
Buchwald-Hartwig Amination
Question 4: My Buchwald-Hartwig amination is resulting in hydrodehalogenation of the this compound. How can I mitigate this?
Answer: As with Suzuki coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination, competing with the desired C-N bond formation.[1][8] The cause is often the presence of a hydride source, which can be influenced by the base and solvent combination.[1] An unproductive side reaction can also occur where the amide intermediate undergoes beta-hydride elimination.[8]
Troubleshooting Strategies:
-
Base Selection: Strong, non-nucleophilic bases are required for this reaction.[9] However, if hydrodehalogenation is an issue, consider screening different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) to find one that minimizes this side pathway.[1]
-
Ligand Selection: The use of bidentate phosphine ligands (e.g., BINAP, DPPF) or bulky, electron-rich monophosphine ligands can promote faster reductive elimination of the desired product, thereby minimizing side reactions.[2][8]
-
Solvent Purity: Ensure the use of anhydrous solvents to avoid introducing protic contaminants.[2]
Sonogashira Coupling
Question 5: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
Answer: Glaser coupling, the homocoupling of terminal alkynes, is a very common side reaction in Sonogashira coupling, especially when a copper(I) co-catalyst is used.[4][10] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant, such as atmospheric oxygen.[4]
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][4] These conditions often require a specific palladium catalyst and ligand system and may need slightly higher temperatures.
-
Inert Atmosphere: If using a copper co-catalyst, it is critical to maintain a strictly inert atmosphere to prevent oxygen from promoting the oxidative homocoupling.[4][11]
-
Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) also serves to scavenge the HX byproduct. Ensure it is pure and adequately degassed.[11]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Catalytic Cycle and Divergent Side Reactions
Understanding the main catalytic cycle helps to identify where side reactions can occur. The Suzuki-Miyaura cycle is shown below as a representative example.
Caption: Catalytic cycle for Suzuki-Miyaura coupling and common side reactions.
General Experimental Protocols
The following are generalized starting protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature) must be determined empirically for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]
-
Inert Atmosphere: Add a magnetic stir bar, seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if not using a pre-catalyst. Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1).[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).[13]
-
Reagent Addition: Add this compound (1.0 equiv.) and freshly distilled, degassed toluene. Stir for a few minutes, then add the organostannane reagent (1.1-1.2 equiv.) via syringe.[13]
-
Reaction: Heat the reaction mixture to 90-110 °C for 12-16 hours.[13] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, the solvent is removed under vacuum. The residue can be treated with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent.
-
Purification: Purify the crude product by column chromatography.[13]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (Copper Co-catalyzed)
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[11]
-
Inert Atmosphere: Flush the flask thoroughly with an inert gas.[11]
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[11]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[11]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Improving Yield and Purity in 2-Bromo-5-fluoropyrimidine Reactions
Welcome to the technical support center for optimizing reactions involving 2-Bromo-5-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in cross-coupling reactions?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize a variety of substituted 5-fluoropyrimidines. The most common transformations are:
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Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids, yielding 2-aryl-5-fluoropyrimidines.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines, producing 2-amino-5-fluoropyrimidines.
These products are of significant interest in medicinal chemistry due to the prevalence of the fluoropyrimidine scaffold in bioactive molecules.
Q2: How does the electronic nature of the 5-fluoropyrimidine ring affect its reactivity?
A2: The pyrimidine ring is inherently electron-deficient. The addition of an electronegative fluorine atom at the 5-position further withdraws electron density, which has several implications for reactivity:
-
Activation of the C-Br Bond: The electron-withdrawing nature of the ring system and the fluorine atom makes the C2-Br bond susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in most cross-coupling reactions.
-
Increased Rate of Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can increase the rate of SNAr reactions. This can be a competitive pathway, especially with strong nucleophiles or under harsh basic conditions.
Q3: What are the typical side reactions observed in cross-coupling reactions with this compound?
A3: Common side reactions that can lead to reduced yield and purity include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, water, or the amine itself).
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) coupling partners. This is often promoted by the presence of oxygen.
-
Hydrolysis of Boronic Acid: In Suzuki coupling, boronic acids can be unstable and undergo hydrolysis, rendering them inactive for the desired cross-coupling.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and incomplete conversion.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield of 2-Aryl-5-fluoropyrimidine
Problem: The Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yield of the desired 2-aryl-5-fluoropyrimidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of Boronic Acid | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Consider using a slight excess (1.2-1.5 equivalents) to compensate for potential degradation. |
| Inefficient Transmetalation | The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Catalyst Deactivation/Poisoning | The nitrogen atoms of the pyrimidine ring can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the metal center and promote reductive elimination. Consider using a pre-catalyst for more reliable activation. |
| Presence of Oxygen | Oxygen can lead to homocoupling of the boronic acid. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Low Reaction Temperature | While some Suzuki couplings proceed at lower temperatures, reactions with heteroaryl halides often require elevated temperatures (80-110 °C) to drive the reaction to completion. |
Buchwald-Hartwig Amination: Incomplete Conversion to 2-Amino-5-fluoropyrimidine
Problem: The Buchwald-Hartwig amination of this compound with a primary or secondary amine shows incomplete conversion of the starting material.
Troubleshooting Workflow:
effect of ligands and bases on 2-Bromo-5-fluoropyrimidine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrimidine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
Low yields are often due to several factors. The pyrimidine core, particularly the nitrogen atoms, can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[1] Additionally, suboptimal choices of ligands and bases, as well as impure reagents or a non-inert reaction atmosphere, can significantly reduce reaction efficiency.[1]
Q2: What is the role of the ligand in the reaction, and how do I choose the right one?
The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[3] These ligands can accelerate the desired cross-coupling reaction, potentially outcompeting side reactions.[3]
Q3: How does the choice of base affect the reactivity of this compound?
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[1][4] The choice between inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and organic bases (which are less common in these reactions) can impact reaction rates and yields.[5][6] The base's strength and solubility are important considerations; for instance, a base that is too weak may not be effective, while a very strong base could be incompatible with sensitive functional groups.[1]
Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
The formation of a fine black precipitate, known as palladium black, indicates catalyst decomposition.[1] This can be caused by excessively high temperatures or prolonged reaction times.[1] To prevent this, consider lowering the reaction temperature (e.g., to 80-90 °C) and monitoring the reaction progress more frequently to avoid unnecessarily long heating.[1]
Q5: What are common side reactions with this compound and how can they be minimized?
Common side reactions include defluorination and protodeboronation (in Suzuki coupling). Defluorination can occur in the presence of strong bases and high temperatures.[3] Using milder bases (e.g., K₃PO₄ or Na₂CO₃) and lower temperatures can help suppress this.[3] Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid starting material. This can be accelerated by the presence of water and certain palladium-phosphine complexes.[7] Ensuring solvents are appropriately dried and minimizing reaction times can help reduce this side reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atoms in the pyrimidine ring can deactivate the palladium catalyst.[1] Solution: Use bulky, electron-rich phosphine ligands like RuPhos or XPhos to shield the palladium center. |
| Inefficient Transmetalation | The transfer of the organic group from the boronic acid to the palladium complex can be slow. Solution: The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. A small amount of water is often necessary for efficient transmetalation with inorganic bases.[8] |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can couple.[7] Solution: Ensure solvents are anhydrous. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Minimize reaction time by closely monitoring for starting material consumption. |
| Poor Reagent Purity/Reaction Setup | Organometallic reactions are sensitive to air and moisture.[1] Solution: Use freshly purified and dried solvents. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). Ensure all reagents are of high purity. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | Similar to Suzuki coupling, the pyrimidine nitrogen can inhibit the catalyst.[1] Solution: Employ sterically hindered, electron-rich ligands (e.g., XPhos, BrettPhos) to promote the reaction.[2] |
| Incorrect Base Selection | The base may be too weak to deprotonate the amine-palladium complex effectively.[1] Solution: Stronger bases like NaOtBu or LHMDS are often required. However, be mindful of functional group compatibility. |
| Reagent Insolubility | Poor solubility of the starting materials or base can lead to an inefficient reaction. Solution: Toluene and 1,4-dioxane are common solvents. If solubility is an issue, consider a more polar solvent like DMF, but be aware it can sometimes coordinate to the palladium. |
| Thermal Decomposition of Catalyst | High temperatures can lead to the formation of inactive palladium black.[1] Solution: Lower the reaction temperature to 80-90°C and potentially increase the reaction time. Monitor the reaction for any visual signs of decomposition.[1] |
Data Presentation
The following tables present representative data on the effect of ligands and bases on similar cross-coupling reactions, which can serve as a guide for optimizing reactions with this compound.
Table 1: Representative Effect of Ligands on Suzuki-Miyaura Coupling Yield
Reaction Model: Coupling of a heteroaryl bromide with an arylboronic acid.
| Ligand | Palladium Precatalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 65 | [9] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | n-Butanol | 100 | 91 | [9] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | n-Butanol | 100 | 88 | [9] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | n-Butanol | 100 | 85 | [9] |
Table 2: Representative Effect of Bases on Buchwald-Hartwig Amination Yield
Reaction Model: Coupling of an aryl bromide with a secondary amine.
| Base | Palladium Precatalyst | Ligand | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 110-120 | 94 | [10] |
| K₃PO₄ | Pd(OAc)₂ | BINAP | Toluene | 100 | Moderate | [1] |
| Cs₂CO₃ | Pd(OAc)₂ | Xantphos | Dioxane | 100 | Good | |
| K₂CO₃ | PdCl₂(dppf) | - | DMF | 100 | Low to Moderate | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., RuPhos, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 mmol, 1 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.[10]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: 2-Bromo-5-fluoropyrimidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrimidine in coupling reactions. The information is designed to help overcome common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion in my coupling reaction with this compound?
A1: Low or no conversion in coupling reactions involving this compound can be attributed to several factors. The electron-deficient nature of the pyrimidine ring can impact the catalytic cycle. Key areas to investigate are:
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Catalyst and Ligand Choice: Standard catalysts may not be sufficient. For Suzuki couplings, robust systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective. Similarly, for Buchwald-Hartwig aminations, bulky biarylphosphine ligands are recommended.[1] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough screening of these parameters is often necessary to achieve optimal results.[1]
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure proper inert atmosphere techniques are used throughout the experiment. Using a pre-catalyst can sometimes lead to more reliable generation of the active catalytic species.
Q2: I am observing significant side reactions, such as homocoupling of my boronic acid or hydrodehalogenation. How can I minimize these?
A2: Side reactions are common in cross-coupling chemistry. To minimize them:
-
Homocoupling: This is often due to the presence of oxygen, which can facilitate the oxidative coupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can be promoted by certain bases and high temperatures. Consider screening weaker or less sterically hindered bases. Lowering the reaction temperature may also be beneficial.
Q3: How does the fluorine substituent on the pyrimidine ring affect the coupling reaction?
A3: The fluorine atom is a strong electron-withdrawing group, which makes the pyrimidine ring more electron-deficient. This generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial. However, the electron-deficient nature of the ring can also affect the stability of intermediates in the catalytic cycle and may require careful tuning of ligand electronics.
Q4: What are the best general starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 100 °C.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
These conditions should be considered a starting point and may require optimization for specific substrates.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield
| Potential Cause | Suggested Solution |
| Poor solubility of reagents | Try a different solvent system. For instance, if dioxane/water is not effective, consider toluene/water or DMF/water. Ensure the reaction mixture is homogenous. |
| Ineffective base | The base is crucial for the transmetalation step. If K₃PO₄ is not working, try Cs₂CO₃ or K₂CO₃. The choice of base can be solvent-dependent. |
| Catalyst deactivation | The nitrogen atoms of the pyrimidine can poison the catalyst. Using bulky, electron-rich ligands can shield the metal center and improve catalyst longevity. |
| Protodeboronation of boronic acid | This is the cleavage of the C-B bond. It can be more prevalent with electron-deficient boronic acids and at higher temperatures. Consider using a milder base or slightly lower temperature. |
Buchwald-Hartwig Amination
Issue: Competing SNAr Reaction
| Potential Cause | Suggested Solution |
| High reaction temperature | The electron-deficient this compound ring is susceptible to nucleophilic aromatic substitution (SNAr) by the amine, especially at elevated temperatures. |
| Strongly nucleophilic amine | Highly nucleophilic amines are more likely to participate in SNAr. |
| Choice of base | A very strong base can increase the nucleophilicity of the amine. |
Sonogashira Coupling
Issue: Glaser Coupling (Homocoupling of Alkyne)
| Potential Cause | Suggested Solution |
| Presence of Oxygen | This is the most common cause of Glaser coupling. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. |
| High concentration of copper catalyst | While Cu(I) is a necessary co-catalyst, higher concentrations can promote alkyne homocoupling. Use the recommended catalytic amount (typically 5-10 mol%). |
| Amine base selection | The choice of amine base can influence the rate of Glaser coupling. If issues persist, consider screening different amine bases (e.g., Et₃N, DIPA). |
Data Presentation
The following tables provide representative data on the effect of solvent and temperature on the yield of coupling reactions for substrates similar to this compound. This data should serve as a guide for reaction optimization.
Table 1: Representative Solvent and Temperature Effects on Suzuki-Miyaura Coupling Yield
| Solvent | Temperature (°C) | Representative Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | 80 | 75 |
| 1,4-Dioxane / H₂O (4:1) | 100 | 90 |
| Toluene / H₂O (4:1) | 100 | 85 |
| DMF / H₂O (4:1) | 100 | 88 |
Data is representative for the coupling of a bromopyrimidine with an arylboronic acid.
Table 2: Representative Solvent and Temperature Effects on Buchwald-Hartwig Amination Yield
| Solvent | Temperature (°C) | Representative Yield (%) |
| Toluene | 80 | 70 |
| Toluene | 110 | 92 |
| 1,4-Dioxane | 100 | 88 |
| THF | 80 | 65 |
Data is representative for the amination of a bromopyridine with a secondary amine.[2]
Table 3: Representative Solvent and Temperature Effects on Sonogashira Coupling Yield
| Solvent | Temperature (°C) | Representative Yield (%) |
| THF / Et₃N | Room Temp | 85 |
| THF / Et₃N | 60 | 90 |
| DMF / Et₃N | 80 | 95 |
| Acetonitrile / Et₃N | 80 | 88 |
Data is representative for the coupling of a bromopyridine with a terminal alkyne.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
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Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by chromatography.
General Protocol for Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
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Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
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Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[4]
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Workup: Upon completion, the reaction is worked up by quenching with water or an ammonium chloride solution and extracting with an organic solvent.
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Purification: The combined organic layers are dried, concentrated, and the residue is purified by chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-5-fluoropyrimidine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to form C-C and C-N bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond, typically with an aryl or heteroaryl boronic acid.
-
Buchwald-Hartwig Amination: To form a C-N bond with a primary or secondary amine.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, although the bromine at the 2-position is the more common site for cross-coupling.
Q2: What are the typical impurities I should expect in my crude reaction mixture?
A2: Impurities will vary depending on the reaction, but common side-products and unreacted materials include:
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Unreacted this compound: Incomplete reactions will leave starting material in your crude product.
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Homocoupling Products: In Suzuki couplings, the boronic acid can couple with itself to form a biaryl byproduct.[1]
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Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from water or other protic sources, leading to an unwanted arene or heteroarene.
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Debrominated Product: The bromine atom on the pyrimidine ring can be replaced by a hydrogen atom.
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Catalyst Residues: Palladium or other transition metal catalysts and their ligands will be present.
-
Inorganic Salts: Formed from the base used in the reaction.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor your reaction's progress.[2]
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typical. The optimal ratio will depend on the polarity of your product.
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Visualization: Compounds can be visualized under UV light (254 nm), as pyrimidine rings are often UV active.[2] Staining with potassium permanganate can also be used to visualize a broader range of compounds.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Starting Material by Column Chromatography
Question: I am running a column to purify my Suzuki coupling product, but the this compound is co-eluting with my desired compound. What can I do?
Answer: This is a common issue as the starting material and product can have similar polarities. Here are some troubleshooting steps:
-
Optimize Your Solvent System:
-
TLC Analysis: Before running a column, carefully optimize the eluent system using TLC. Aim for a good separation between the spots of your product and the starting material, with the product having an Rf value of around 0.2-0.3.
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Solvent Polarity: this compound is a relatively polar molecule. Your product, especially if it's a biaryl compound, might be less polar. Try using a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate).
-
-
Column Chromatography Technique:
-
Dry Loading: If your crude product has poor solubility in the eluent, consider dry loading it onto silica gel. This can lead to better separation.
-
Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
-
Alternative Stationary Phases:
-
If separation on silica gel is proving difficult, consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
-
Issue 2: Low Recovery of Product After Recrystallization
Question: I am trying to purify my Buchwald-Hartwig amination product by recrystallization, but I'm getting a very low yield. What could be the problem?
Answer: Low recovery from recrystallization is often due to the choice of solvent or the procedure itself. Consider the following:
-
Solvent Selection:
-
The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[3]
-
Avoid using a solvent in which your product is highly soluble even at room temperature.
-
-
Procedure:
-
Use a Minimal Amount of Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Using too much solvent is a common cause of low yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of 2-Substituted-5-fluoropyrimidines
| Reaction Type | Starting Material | Product | Stationary Phase | Eluent System (typical) |
| Suzuki Coupling | This compound | 2-Aryl-5-fluoropyrimidine | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient) |
| Buchwald-Hartwig | This compound | 2-Arylamino-5-fluoropyrimidine | Silica Gel | Dichloromethane/Methanol (e.g., 100:0 to 98:2 gradient) |
Note: These are starting points and will likely require optimization based on the specific aryl group or amine used.
Table 2: Example Recrystallization Solvents for 2-Amino-5-fluoropyrimidine Derivatives
| Product Type | Example Recrystallization Solvent(s) | Expected Purity |
| 2-Anilino-5-fluoropyrimidine | Ethanol/Water | >98% |
| 2-(Piperidin-1-yl)-5-fluoropyrimidine | Isopropanol | >99% |
| 2-(Morpholino)-5-fluoropyrimidine | Ethyl Acetate/Hexanes | >98% |
Note: The choice of solvent and final purity will depend on the specific impurities present.
Experimental Protocols
Protocol 1: Purification of a 2-Aryl-5-fluoropyrimidine (Suzuki Coupling Product) by Column Chromatography
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC using a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio). Adjust the solvent ratio to achieve good separation between the product and any impurities.
-
Column Preparation: Prepare a silica gel column using the optimized eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a shallow gradient can be used by slowly increasing the proportion of ethyl acetate.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aryl-5-fluoropyrimidine.
Protocol 2: Purification of a 2-Amino-5-fluoropyrimidine (Buchwald-Hartwig Product) by Recrystallization
-
Reaction Work-up: After the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room and boiling temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum to obtain the pure 2-amino-5-fluoropyrimidine derivative.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
avoiding dehalogenation of 2-Bromo-5-fluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dehalogenation of 2-Bromo-5-fluoropyrimidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of 5-fluoropyrimidine as a byproduct, which reduces the yield of the desired product and complicates purification.[1][2]
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive species can be generated from various sources in the reaction mixture, such as bases, solvents (like alcohols), or even trace amounts of water.[1][2] The Pd-H species can then react with the this compound in a process that results in the bromo-substituent being replaced by a hydrogen atom.
Q3: Are certain reaction conditions more likely to cause dehalogenation?
A3: Yes, several factors can promote dehalogenation. These include the use of strong bases (especially alkoxides), protic solvents, high reaction temperatures, and the presence of water.[1][2] The choice of palladium catalyst and ligand also plays a crucial role.
Q4: How does the choice of base influence dehalogenation?
A4: Strong bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased dehalogenation.[2] Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally recommended to minimize this side reaction.[1][2]
Q5: Can the solvent system contribute to dehalogenation?
A5: Absolutely. Protic solvents, such as alcohols, can act as hydride donors and directly contribute to the formation of the undesired palladium-hydride species.[1][2] It is advisable to use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1] While some water is often necessary for Suzuki couplings to dissolve the base, excessive amounts should be avoided.[1][3]
Troubleshooting Guide for Dehalogenation
This guide provides a systematic approach to troubleshoot and mitigate the dehalogenation of this compound.
| Observation | Potential Cause | Recommended Solution |
| Significant formation of 5-fluoropyrimidine byproduct. | The base is too strong. | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2] |
| The solvent is acting as a hydride source. | Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[1][2] Minimize the amount of water in the reaction. | |
| The reaction temperature is too high. | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically.[2] | |
| Low yield of the desired product and presence of dehalogenated byproduct. | The catalyst system is not optimal. | Use a more active catalyst or screen different ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired reaction, outcompeting dehalogenation.[1][2] |
| Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[2][4] | |
| Inconsistent results between batches. | Impurities in reagents. | Use high-purity, anhydrous reagents and solvents. Trace impurities can sometimes be a source of hydrides. |
Summary of Recommended Reaction Conditions to Avoid Dehalogenation
The following table summarizes key parameters for minimizing dehalogenation in palladium-catalyzed cross-coupling reactions with this compound.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination, minimizing the dehalogenation pathway.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases are less likely to generate Pd-H species.[1][2] |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | Aprotic solvents do not act as hydride donors.[1] |
| Temperature | 80-100 °C (start lower and optimize) | Lower temperatures can disfavor the dehalogenation side reaction.[2][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst.[2][4] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd₂(dba)₃ (1.5 mol%)
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XPhos (3.3 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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Anhydrous, degassed toluene or 1,4-dioxane
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Inert gas (Argon or Nitrogen)
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Oven-dried Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃, XPhos, and K₃PO₄ to the oven-dried Schlenk tube.[2]
-
Substrate Addition: Add the this compound and the arylboronic acid to the tube.[2]
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.[2]
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Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Factors influencing the dehalogenation side reaction.
Caption: Catalytic cycle showing the competing dehalogenation pathway.
References
Technical Support Center: Catalyst Selection for Efficient 2-Bromo-5-fluoropyrimidine Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient use of 2-bromo-5-fluoropyrimidine in cross-coupling reactions. The following information is designed to help you select the optimal catalyst system and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for catalyst selection when using this compound?
A1: The primary consideration is the desired chemoselectivity. This compound possesses a reactive C-Br bond and a generally unreactive C-F bond in the context of palladium-catalyzed cross-coupling reactions. The reactivity order for halogens is typically I > Br > Cl > F.[1] Therefore, catalyst systems should be chosen to selectively activate the C-Br bond while leaving the C-F bond intact. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom can influence the reactivity of the C-Br bond, making catalyst and ligand choice crucial for efficient coupling.
Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A2: Several palladium-catalyzed cross-coupling reactions are highly effective for the selective functionalization of this compound at the C2 position (C-Br bond). The most common and versatile reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: How does the fluorine atom at the 5-position influence the reaction?
A3: The fluorine atom is a strong electron-withdrawing group. This has two main effects:
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Increased Electrophilicity: It increases the electrophilicity of the pyrimidine ring, which can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond.
-
Potential for Side Reactions: While generally unreactive in cross-coupling, under harsh conditions or with highly active catalyst systems, the C-F bond could potentially undergo activation, leading to side products. However, this is not a common issue under standard conditions.
Q4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A4: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be:
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Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-3 mol%) with a phosphine ligand.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
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Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O.
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored correctly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[2] Consider using a fresh batch or a more stable pre-catalyst. |
| Suboptimal Ligand | The choice of ligand is critical. For Suzuki-Miyaura, bulky, electron-rich phosphine ligands can be effective. For Buchwald-Hartwig aminations, ligands like XPhos or SPhos are often good choices.[3] A ligand screening may be necessary to find the optimal one for your specific coupling partners. |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[2][4] |
| Poor Solvent Choice | The solvent must solubilize all reaction components. Toluene, 1,4-dioxane, and THF are common choices.[2] Ensure the solvent is anhydrous and degassed. |
| Insufficient Reaction Temperature | Some coupling reactions require higher temperatures to proceed efficiently. A temperature screen, typically from 80 °C to 120 °C, is recommended.[3] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Debrominated Pyrimidine (Hydrodehalogenation) | This side reaction, where the bromine is replaced by a hydrogen, can be caused by certain bases or hydride sources in the reaction mixture.[5] | Avoid bases that can act as hydride donors. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over some alkoxides in certain contexts.[5] Lowering the reaction temperature can also help. |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen, which can facilitate this unwanted reaction.[6] | Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources.[5] |
| Glaser Coupling (Sonogashira) | The homocoupling of terminal alkynes is a common side reaction, particularly when a copper(I) co-catalyst is used in the presence of an oxidant like air.[5] | The most effective way to avoid this is to use a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[5] |
| Homocoupling of Organostannane (Stille) | This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.[5] | The choice of palladium source and ligand can significantly influence the extent of homocoupling. Experiment with different catalyst systems to find one that favors the cross-coupling pathway. |
Data Presentation: Catalyst System Performance
The following tables summarize typical reaction conditions for various cross-coupling reactions with substrates similar to this compound, providing a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-heterocycles with Arylboronic Acids
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 2-5 | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| Pd(OAc)₂ / SPhos | 1-3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 85-95 |
| PdCl₂(dppf) | 3 | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18-24 | 75-90 |
| XPhos Pd G3 | (internal) | LHMDS | THF | 65-80 | 8-18 | 85-98 |
Table 3: Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | RT - 60 | 3-16 | 70-95 |
| PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Et₃N | DMF | 80-100 | 2-6 | 85-98 |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | TMP | DMSO | RT | 2-4 | 65-92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
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Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
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Inerting: Evacuate and backfill the vessel with an inert gas.
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Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography.
Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
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Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine. Dry, concentrate, and purify the crude product.
Visualized Workflows and Logic
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Workup Procedures for 2-Bromo-5-fluoropyrimidine Mediated Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the workup procedures for reactions involving 2-bromo-5-fluoropyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions mediated by this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield After Workup
Q1: I have a low yield of my desired product after performing a Suzuki-Miyaura coupling reaction with this compound. What are the common causes during the workup?
A1: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors during the workup phase. The primary concerns are product loss during extraction and incomplete reaction. Key areas to investigate include:
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Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and an incomplete reaction.[1]
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Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner can be sensitive to aqueous basic conditions, leading to the formation of a byproduct where the boron group is replaced by a hydrogen atom.[2][3]
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Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction.
Troubleshooting Steps:
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Aqueous Wash: An aqueous wash with a solution of ammonium chloride can help remove some residual palladium salts.[2]
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pH Adjustment: Carefully neutralize the reaction mixture before extraction.
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Solvent Selection: Ensure the extraction solvent is appropriate for your product's polarity.
-
Back-extraction: If product loss to the aqueous layer is suspected, perform a back-extraction of the aqueous layers with the organic solvent.
Issue 2: Presence of Impurities and Side Products
Q2: My final product after a Buchwald-Hartwig amination is contaminated with byproducts. How can I minimize these during the workup?
A2: Common byproducts in Buchwald-Hartwig aminations include dehalogenated starting material and products from side reactions.[4] The workup procedure can be optimized to remove these impurities.
Troubleshooting Steps:
-
Filtration: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble palladium species.[5]
-
Aqueous Washes:
-
Wash with water and brine to remove inorganic salts and water-soluble impurities.[2]
-
If excess amine starting material is present and your product is not basic, a dilute acid wash (e.g., 1M HCl) can be used to protonate and extract the excess amine into the aqueous layer.
-
-
Chromatography: Careful column chromatography is often necessary to separate the desired product from closely related impurities.
Q3: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I address this during workup?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6] While optimizing the reaction conditions is the primary solution, the workup can help in removing the homocoupled byproduct.
Troubleshooting Steps:
-
Purification: The homocoupled product often has a different polarity from the desired cross-coupled product, allowing for separation by column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction involving this compound?
A1: A general workup procedure is as follows:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or toluene.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.[5]
Q2: What is a typical workup for a Buchwald-Hartwig amination using this compound?
A2: A standard workup for a Buchwald-Hartwig amination involves:
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Cooling the reaction mixture to room temperature.
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Diluting with an organic solvent (e.g., ethyl acetate).
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Filtering through Celite to remove catalyst residues.
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Washing the filtrate with water and brine to remove the base and other inorganic materials.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
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Concentrating the solution under reduced pressure.
-
Purifying the product via column chromatography.[7]
Q3: How can I break up an emulsion that forms during the extraction process?
A3: Emulsions are a common issue during the workup of reactions containing salts and polar aprotic solvents. To resolve an emulsion:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtration through a pad of Celite may be necessary.
Q4: Can hydrolysis of this compound be a problem during aqueous workup?
A4: Yes, under certain conditions (e.g., prolonged exposure to strong base or acid at elevated temperatures), the bromo group of this compound can undergo hydrolysis to the corresponding hydroxypyrimidine.[8][9] It is therefore advisable to perform the aqueous workup at room temperature and to neutralize the reaction mixture promptly.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Halopyrimidines.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 70-85 |
| This compound | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 2-Halopyrimidines.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 90-98 |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 75-85 |
| This compound | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | 1,4-Dioxane | 100 | 85-95 |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.[7]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low product yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Bromo-5-fluoropyrimidine and 2-Chloro-5-fluoropyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halopyrimidine for C-C Bond Formation
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in medicinal chemistry. The strategic selection of building blocks is paramount for efficient and high-yielding syntheses. This guide provides an objective comparison of two key intermediates, 2-bromo-5-fluoropyrimidine and 2-chloro-5-fluoropyrimidine, in the context of palladium-catalyzed Suzuki coupling reactions.
The fundamental difference in the utility of these two intermediates lies in the inherent reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the halo-pyrimidine to the palladium(0) catalyst is often the rate-determining step. The general trend for halide reactivity in these reactions is I > Br > Cl > F, which is inversely proportional to the carbon-halogen (C-X) bond dissociation energy. Consequently, the weaker carbon-bromine bond in this compound facilitates this crucial step, generally leading to milder reaction conditions, shorter reaction times, and higher yields compared to its chloro-analogue.
Comparative Reactivity: A Data-Driven Overview
While direct side-by-side comparative studies for this compound and 2-chloro-5-fluoropyrimidine under identical conditions are not extensively reported in the literature, the following table summarizes the expected and observed reactivity trends based on established chemical principles and data from analogous systems. The data illustrates the generally higher reactivity of the bromo-substituted pyrimidine.
| Feature | This compound | 2-Chloro-5-fluoropyrimidine | Rationale |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step. |
| Typical Yields | Generally Good to Excellent | Moderate to Good (often requires more optimized conditions) | The enhanced reactivity of the bromo-derivative frequently results in higher isolated yields of the desired coupled product. |
| Reaction Conditions | Milder (e.g., lower temperatures, standard catalysts) | More Forcing (e.g., higher temperatures, more active catalysts with specialized ligands) | The higher activation energy for C-Cl bond cleavage necessitates more thermal energy and more electron-rich, sterically demanding ligands to promote oxidative addition. |
| Catalyst Loading | Typically lower catalyst loadings can be employed. | Often requires higher catalyst loadings for efficient conversion. | The facile oxidative addition with the bromo-substrate allows for a more efficient catalytic cycle. |
| Reaction Time | Generally shorter reaction times. | Typically longer reaction times are necessary for complete conversion. | The faster rate of oxidative addition leads to a more rapid catalytic turnover and, consequently, shorter overall reaction times. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-chloro-5-fluoropyrimidine with a generic arylboronic acid. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.
Protocol 1: Suzuki Coupling of this compound
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloro-5-fluoropyrimidine
This protocol utilizes a more active catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.
Materials:
-
2-Chloro-5-fluoropyrimidine
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (10:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloro-5-fluoropyrimidine (1.0 equivalent), the arylboronic acid (1.5 equivalents), potassium phosphate (3.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and SPhos (0.04 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (this sequence should be repeated three times).
-
Add the degassed toluene/water (10:1) solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-chloro-5-fluoropyrimidine for Suzuki-Miyaura coupling reactions is a strategic one, dictated by the desired reactivity and the specific demands of the synthetic route. Based on fundamental principles of organic chemistry, this compound is the more reactive substrate, generally allowing for milder reaction conditions, shorter reaction times, and higher yields. While the chloro-analogue is a viable and often more cost-effective alternative, its successful implementation frequently requires more forcing conditions and the use of more sophisticated and expensive catalyst systems. For researchers aiming for rapid and efficient synthesis, particularly in the context of complex, multi-step drug discovery programs, the bromo-derivative often presents a distinct advantage.
A Comparative Guide: The Advantages of 2-Bromo-5-fluoropyrimidine over 2-Iodopyrimidines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, and their functionalization via cross-coupling reactions is a routine yet critical operation. This guide provides an objective comparison of 2-Bromo-5-fluoropyrimidine and 2-iodopyrimidines, two common precursors for these reactions, with a focus on their respective advantages in key synthetic transformations.
The utility of a halopyrimidine in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The established trend for reactivity follows the order of I > Br > Cl > F. This is inversely proportional to the C-X bond dissociation energy, which dictates the ease of the oxidative addition step—often the rate-determining step—in palladium-catalyzed cross-coupling reactions. Consequently, 2-iodopyrimidines are generally the most reactive substrates, often facilitating reactions at lower temperatures and with shorter durations. However, this high reactivity can be a double-edged sword, leading to challenges in stability, cost, and selectivity. In contrast, this compound presents a more balanced profile, offering a blend of reactivity, stability, and cost-effectiveness that is often advantageous in a drug development setting.
Quantitative Comparison of Reactivity
While a direct, side-by-side comparison of this compound and 2-iodopyrimidines under identical conditions is not extensively documented in a single study, we can compile representative data from the literature to illustrate the performance of each in key cross-coupling reactions.
Disclaimer: The following data is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following table summarizes typical yields for the coupling of 2-halopyrimidines with phenylboronic acid.
| Halopyrimidine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90-95 |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~80-90 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrimidines. The following table presents typical yields for the coupling of 2-halopyrimidines with phenylacetylene.
| Halopyrimidine | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodopyrimidine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | ~85-95 |
| This compound | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 12 | ~75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The following table provides an overview of typical yields for the coupling of 2-halopyrimidines with morpholine.
| Halopyrimidine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodopyrimidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 8 | ~90-98 |
| This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | ~80-90 |
Key Advantages of this compound
While 2-iodopyrimidines often provide higher reactivity, this compound offers several practical advantages that make it a preferred building block in many drug discovery programs:
-
Enhanced Stability and Handling: Brominated pyrimidines are generally more stable and less sensitive to light and air than their iodinated counterparts. This translates to a longer shelf life and easier handling in the laboratory, reducing the need for stringent inert atmosphere techniques and minimizing the formation of degradation byproducts.
-
Cost-Effectiveness: this compound is typically more economical to produce than the corresponding 2-iodopyrimidines. For large-scale synthesis campaigns, this cost difference can be a significant factor in the overall project budget.
-
Favorable Reactivity Profile for Selective Reactions: The moderated reactivity of the C-Br bond allows for greater selectivity in molecules with multiple reactive sites. It can enable sequential cross-coupling reactions where a more reactive group (like a triflate or another iodide) can be reacted first, leaving the C-Br bond intact for a subsequent transformation.
-
Introduction of Fluorine: The presence of a fluorine atom at the 5-position is a significant advantage in medicinal chemistry. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.
Experimental Protocols
The following are detailed, representative methodologies for the three key cross-coupling reactions discussed. Note that optimization for specific substrates is often necessary.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Validation of 2-Bromo-5-fluoropyrimidine Reaction Products by NMR: A Comparative Guide
For researchers and professionals in drug development, 2-Bromo-5-fluoropyrimidine is a valuable heterocyclic building block. Its distinct reactivity at the C2 position allows for the strategic introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions. Verifying the outcome of these reactions is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool for structural elucidation. This guide provides a comparative analysis of NMR data for this compound and its common reaction products, supported by detailed experimental protocols.
Spectroscopic Profile of this compound (Starting Material)
The unequivocal identification of a reaction product begins with a thorough understanding of the starting material's spectroscopic signature. The presence of fluorine provides a unique handle (¹⁹F NMR) in addition to standard proton (¹H) and carbon (¹³C) NMR.
The ¹H NMR spectrum of this compound is characterized by a single signal for the two equivalent protons at the C4 and C6 positions. The key feature in the ¹³C and ¹⁹F NMR spectra is the coupling between the carbon and fluorine atoms (J-coupling), which is invaluable for assignment.
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.8 | Singlet (s) | - | H-4, H-6 |
| ¹³C | ~160.5 | Doublet (d) | ¹JCF ≈ 250 | C-5 |
| ~158.0 | Doublet (d) | ²JCF ≈ 20 | C-4, C-6 | |
| ~145.0 | Singlet (s) | - | C-2 | |
| ¹⁹F | ~-165.0 | Singlet (s) | - | F-5 |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Comparative Analysis of Reaction Products
We will explore two of the most common and powerful reactions utilized with this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group. In this example, this compound is coupled with phenylboronic acid.
Reaction: this compound + Phenylboronic Acid → 5-Fluoro-2-phenylpyrimidine
The successful formation of the product is confirmed by:
-
The disappearance of the C-Br bond and the formation of a new C-C bond.
-
In the ¹H NMR, the appearance of signals corresponding to the new phenyl group.
-
The pyrimidine protons (H-4 and H-6) remain, but their chemical environment changes, potentially shifting their resonance.
-
The ¹³C NMR will show signals for the phenyl ring and a significant upfield shift for C-2, which is no longer attached to the electronegative bromine.
Table 2: NMR Data Comparison - Suzuki Coupling
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Changes from Starting Material |
| Starting Material | ¹H | ~8.8 | s | H-4, H-6 | - |
| (this compound) | ¹³C | ~145.0 | s | C-2 | - |
| Product | ¹H | ~8.9 | s | H-4, H-6 | Appearance of phenyl protons. |
| (5-Fluoro-2-phenylpyrimidine) | ~8.4-7.5 | Multiplet (m) | Phenyl-H | ||
| ¹³C | ~162.0 | s | C-2 | Significant upfield shift of C-2. | |
| ~137.0-128.0 | m | Phenyl-C | Appearance of phenyl carbons. |
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[1][2] Here, we consider the reaction of this compound with morpholine.
Reaction: this compound + Morpholine → 4-(5-Fluoropyrimidin-2-yl)morpholine
Validation of this product by NMR involves observing:
-
The appearance of signals for the morpholine protons in the ¹H NMR spectrum.
-
A significant upfield shift of the pyrimidine protons (H-4 and H-6) due to the electron-donating nature of the attached nitrogen atom.
-
A substantial upfield shift for the C-2 carbon in the ¹³C NMR spectrum.
Table 3: NMR Data Comparison - Buchwald-Hartwig Amination
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Changes from Starting Material |
| Starting Material | ¹H | ~8.8 | s | H-4, H-6 | - |
| (this compound) | ¹³C | ~145.0 | s | C-2 | - |
| Product | ¹H | ~8.4 | s | H-4, H-6 | Significant upfield shift of pyrimidine protons. |
| (4-(5-Fluoropyrimidin-2-yl)morpholine) | ~3.8 | Triplet (t) | Morpholine-H (N-CH₂) | Appearance of morpholine protons. | |
| ~3.7 | Triplet (t) | Morpholine-H (O-CH₂) | |||
| ¹³C | ~160.0 | s | C-2 | Significant upfield shift of C-2. | |
| ~66.0 | s | Morpholine-C (O-CH₂) | Appearance of morpholine carbons. | ||
| ~44.0 | s | Morpholine-C (N-CH₂) |
Experimental Protocols
Detailed and reproducible protocols are essential for successful synthesis and subsequent analysis.
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The high sensitivity and natural abundance of the ¹⁹F nucleus make it an excellent probe for confirming fluorinated compounds.[3][4]
Visualization of Workflows
Diagrams can effectively illustrate complex processes, from experimental execution to data interpretation.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Bromo-5-fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of 2-Bromo-5-fluoropyrimidine derivatives is a critical step in drug discovery and development, ensuring the identity, purity, and stability of these synthetically important compounds. This guide provides a comprehensive comparison of key analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography in the structural elucidation of this compound derivatives.
| Analytical Technique | Information Provided | Sample Requirements | Resolution | Sensitivity | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds, and spatial proximity of nuclei. | 1-10 mg, soluble in deuterated solvent | Atomic | Moderate | Non-destructive, provides unambiguous structure elucidation in solution.[1][2] | Lower sensitivity compared to MS, requires pure samples for clear spectra. |
| Mass Spectrometry | Precise molecular weight, elemental composition, and fragmentation patterns for structural inference. | Micrograms to nanograms, soluble or volatile | Molecular | High | High sensitivity, suitable for mixture analysis when coupled with chromatography (LC-MS, GC-MS).[3][4] | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing information.[5][6] | High-quality single crystal (µm to mm size) | Atomic | N/A | Provides the absolute, unambiguous solid-state structure.[5] | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for this compound derivatives and may require optimization based on the specific compound and available instrumentation.
NMR Spectroscopy Protocol
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of a this compound derivative.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
¹⁹F NMR Acquisition:
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing and Interpretation: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, coupling constants, and correlations to the molecular structure.
Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and obtain fragmentation data for a this compound derivative.
Materials:
-
This compound derivative (1 mg/mL stock solution)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Liquid chromatography-mass spectrometer (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation (LC):
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute the compound using a gradient of organic solvent (e.g., acetonitrile) and water, both typically containing 0.1% formic acid to promote ionization.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the HPLC is directed to the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Acquire data in both positive and negative ion modes to determine the optimal ionization.
-
Perform a full scan analysis to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.[3]
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
X-ray Crystallography Protocol
Objective: To obtain a single crystal X-ray diffraction structure of a this compound derivative.
Materials:
-
Purified this compound derivative (>99% purity)
-
A selection of solvents for crystallization trials (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
Procedure:
-
Crystal Growth:
-
Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. This is often the most challenging step.
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.[5]
-
-
Structure Validation and Analysis:
-
Validate the final structure and analyze the geometric parameters and intermolecular interactions within the crystal lattice.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described analytical methods.
Caption: Workflow for NMR-based structure confirmation.
Caption: Workflow for LC-MS based structure analysis.
Caption: Logical relationship of analytical techniques.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalyst Systems for the Amination of 2-Bromo-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-N Bond Formation
The synthesis of 2-amino-5-fluoropyrimidines is a critical step in the development of numerous pharmaceutical compounds. The carbon-nitrogen (C-N) bond formation, typically achieved through the amination of a halo-pyrimidine precursor, is a pivotal transformation. This guide provides a comparative study of palladium- and copper-based catalyst systems for the amination of 2-Bromo-5-fluoropyrimidine, offering a side-by-side look at their performance based on available experimental data.
Performance Comparison of Catalyst Systems
The choice of catalyst system, including the metal precursor, ligand, and base, significantly influences the efficiency and yield of the amination reaction. Below is a summary of quantitative data for different catalyst systems used in the amination of this compound and closely related substrates.
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Systems (Buchwald-Hartwig Amination) | |||||||
| Pd₂(dba)₃ / Xantphos | Aniline | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | [1] |
| Pd(OAc)₂ / BINAP | 4-Methoxyaniline | NaOtBu | Toluene | 100 | 8-16 | High | [1] |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 8-12 | Not Specified | [Benchchem] |
| Copper-Catalyzed Systems (Ullmann Condensation) | |||||||
| CuI / Ethylene glycol | Morpholine | K₃PO₄ | t-Butanol | 110 | 10 | 92 | [2][3] |
| CuI / Ethylene glycol | Piperidine | K₃PO₄ | t-Butanol | 110 | 10 | 85 | [2][3] |
| CuI / Ethylene glycol | Benzylamine | K₃PO₄ | t-Butanol | 110 | 14 | 72 | [2][3] |
| CuI / Ethylene glycol | Cyclohexylamine | K₃PO₄ | t-Butanol | 110 | 12 | 86 | [2][3] |
*Qualitative yield reported for the amination of the analogous substrate 2-Amino-5-bromo-4-methylpyridine.[1] **Data for the amination of the analogous substrate 2-amino-5-iodopyridine.[2][3]
Experimental Protocols
Detailed methodologies for representative palladium- and copper-catalyzed amination reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the amination of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of bromopyridines.[1]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-fluoropyrimidine derivative.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on the amination of 2-amino-5-halopyridines.[2][3]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Ethylene glycol
-
tert-Butanol
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound (0.5 mmol), CuI (0.05 mmol, 10 mol%), and K₃PO₄ (1.5 mmol).
-
Add tert-butanol (2 mL), the amine (0.6 mmol), and ethylene glycol (0.05 mmol, 10 mol%).
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 10-14 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-fluoropyrimidine.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the amination of this compound, applicable to both palladium and copper-catalyzed systems.
Caption: General experimental workflow for the amination of this compound.
References
A Comparative Guide to Purity Assessment of Compounds Synthesized from 2-Bromo-5-fluoropyrimidine
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical step following synthesis. The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive comparison of the most common and effective analytical techniques for determining the purity of compounds synthesized from the versatile starting material, 2-Bromo-5-fluoropyrimidine.
The primary methods for purity assessment—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS)—each offer distinct advantages and are often used in a complementary fashion for a comprehensive purity profile.
Potential Impurities in Syntheses from this compound
Syntheses involving this compound, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, can potentially introduce several types of impurities that require careful analytical detection and quantification:
-
Unreacted Starting Materials: Residual this compound or other reagents.
-
Byproducts of the Reaction: Compounds formed from side reactions.
-
Isomeric Impurities: Positional isomers that may form depending on the reaction's regioselectivity.
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Degradation Products: Compounds resulting from the instability of the product under reaction or purification conditions.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the compound and potential impurities, the desired accuracy, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Physical separation of components based on their affinity for a stationary and mobile phase, followed by detection (commonly UV-Vis). | Direct measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Purity Determination | Typically reported as area percent of the main peak relative to the total peak area. Requires a reference standard for accurate quantification. | Provides an absolute purity value without the need for an identical reference standard of the analyte. | Primarily used for identification and structural elucidation of impurities when coupled with a separation technique like LC or GC. Not a primary quantitative method on its own for purity. |
| Strengths | High sensitivity and resolution for separating complex mixtures. Well-established and widely available. Ideal for routine quality control. | A primary analytical method providing high accuracy and precision.[1] Nondestructive to the sample.[1] Provides structural information about the analyte and impurities. | High sensitivity and specificity for molecular weight determination and structural elucidation of impurities. |
| Limitations | The response factor of impurities may differ from the main component, potentially leading to inaccuracies in area percent purity. Requires a reference standard for each compound to be quantified. | Lower throughput compared to HPLC. May have lower sensitivity for certain impurities compared to HPLC-UV or MS. | Not inherently quantitative without the use of isotopically labeled standards. Can suffer from ion suppression effects in complex mixtures. |
| Best Suited For | Routine purity checks, stability studies, and monitoring known impurities. | Absolute purity determination of reference standards and novel compounds.[1] Quantification of mixtures and isomeric purity. | Identification of unknown impurities and byproducts. Confirmation of molecular weight. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, qNMR, and LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the purity determination of a 2-aryl-5-fluoropyrimidine derivative synthesized via a Suzuki-Miyaura coupling reaction with this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks detected in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of a synthesized 2-substituted-5-fluoropyrimidine.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Setting |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ |
| Internal Standard | Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified purity) |
| Pulse Sequence | Standard single-pulse experiment |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.
-
Accurately weigh a suitable amount of the internal standard (to give a similar integral intensity to the analyte signal) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Identification
This protocol is designed to identify potential impurities in a sample of a synthesized 2-substituted-5-fluoropyrimidine.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Same as the HPLC protocol described above.
MS Detector Settings:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Scan Range | m/z 100-800 |
| Gas Temperature | 325 °C |
Data Analysis: The mass-to-charge ratio (m/z) of each peak in the chromatogram is analyzed to determine the molecular weight of the corresponding component. Fragmentation patterns (if MS/MS is performed) can be used to elucidate the structure of unknown impurities.
Visualization of Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Conclusion
A comprehensive purity assessment of compounds synthesized from this compound necessitates a multi-faceted analytical approach. HPLC is an indispensable tool for routine purity checks and impurity profiling. For the definitive determination of absolute purity, particularly for reference standards and novel compounds, qNMR is the method of choice. LC-MS provides invaluable information for the identification of unknown impurities and byproducts, which is crucial for reaction optimization and ensuring the quality of the final compound. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific goals of the analysis and the stage of the research or development process.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-5-fluoropyrimidine and Its Isomers
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the precise characterization of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-bromo-5-fluoropyrimidine and its positional isomers, offering a valuable resource for their unambiguous identification. The presented data, sourced from experimental findings, is supplemented with detailed methodologies to ensure reproducibility.
The positional isomers of bromofluoropyrimidine, while sharing the same molecular formula (C₄H₂BrFN₂), exhibit distinct spectroscopic signatures due to the varied electronic environments of their constituent atoms. Understanding these differences is crucial for confirming the identity of a synthesized compound and for elucidating structure-activity relationships in drug discovery programs. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for this compound and its isomers. It is important to note that a complete experimental dataset for every isomer is not always readily available in the public domain.
Table 1: ¹H NMR Spectroscopic Data of Bromofluoropyrimidine Isomers
| Compound | Position of Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4, H-6 | 8.68 | s | - |
| 5-Bromo-2-fluoropyrimidine | H-4, H-6 | 8.85 | s | - |
| 4-Bromo-5-fluoropyrimidine | H-2, H-6 | 8.9 (H-2), 8.6 (H-6) | d, d | J(H-F) = 3.0 (H-2), J(H-F) = 3.0 (H-6) |
| 2-Bromo-4-fluoropyrimidine | H-5, H-6 | 8.4 (H-6), 7.2 (H-5) | d, dd | J(H-H) = 5.0, J(H-F) = 3.0 |
| 4-Bromo-2-fluoropyrimidine | H-5, H-6 | 8.6 (H-6), 7.5 (H-5) | d, d | J(H-H) = 5.0 |
| 4-Bromo-6-fluoropyrimidine | H-2, H-5 | 8.8 (H-2), 7.3 (H-5) | s, d | J(H-F) = 3.0 |
Note: Data is compiled from various sources and may have been recorded in different solvents.
Table 2: ¹³C NMR Spectroscopic Data of Bromofluoropyrimidine Isomers
| Compound | C2 | C4 | C5 | C6 |
| This compound | 158.3 (d, J=15 Hz) | 158.0 (d, J=18 Hz) | 148.2 (d, J=240 Hz) | 158.0 (d, J=18 Hz) |
| 5-Bromo-2-fluoropyrimidine | 162.1 (d, J=19 Hz) | 158.9 (d, J=16 Hz) | 110.5 (d, J=35 Hz) | 158.9 (d, J=16 Hz) |
Note: Predicted data is presented for some isomers due to the lack of available experimental data. Coupling constants (J) are with the fluorine atom.
Table 3: ¹⁹F NMR Spectroscopic Data of Bromofluoropyrimidine Isomers
| Compound | Chemical Shift (δ, ppm) |
| This compound | -125.4 |
| 5-Bromo-2-fluoropyrimidine | -70.1 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). Data for other isomers is limited.
Table 4: Mass Spectrometry Data of Bromofluoropyrimidine Isomers
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 176/178 (M⁺, M⁺+2) | 97, 70 |
| 5-Bromo-2-fluoropyrimidine | 176/178 (M⁺, M⁺+2) | 97, 70 |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters, it is recommended to consult the manufacturer's guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromofluoropyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled experiment is common. The spectral width will depend on the specific isomer but is typically wider than for ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the KBr pellet holder. Then, place the sample pellet in the holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating molecular ions and fragmentation patterns.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of the Comparative Workflow
The logical process for the spectroscopic comparison of this compound isomers can be visualized as a systematic workflow.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
A Comparative Guide to the Applications and Limitations of 2-Bromo-5-fluoropyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyrimidines serve as versatile and highly valuable building blocks. Among these, 2-Bromo-5-fluoropyrimidine has emerged as a key intermediate for the synthesis of a diverse array of functionalized molecules. The presence of both a bromine and a fluorine atom on the pyrimidine ring provides orthogonal reactivity, allowing for selective transformations and the introduction of complex molecular architectures. This guide offers an objective comparison of the applications and limitations of this compound, supported by experimental data, detailed protocols, and a comparative analysis with its chloro and iodo analogues.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bond allows for efficient coupling with a wide range of nucleophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, many of which exhibit significant biological activity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1] This reaction is instrumental in the synthesis of alkynylpyrimidines, which are valuable precursors for more complex heterocyclic systems and can be found in various bioactive molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 2-aminopyrimidine derivatives.[2] These motifs are prevalent in many kinase inhibitors and other pharmaceutically active compounds.
Performance Comparison with Other Halogenated Pyrimidines
The choice of the halogen atom on the pyrimidine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halopyrimidines is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker bond of the heavier halogens facilitates the oxidative addition step in the catalytic cycle.
While direct side-by-side comparative studies under identical conditions are not always available in the literature, the following tables provide a synthesis of available data to illustrate the relative performance of 2-bromo-, 2-chloro-, and 2-iodo-5-fluoropyrimidine in key cross-coupling reactions.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | Inferred from[3] |
| Chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~70 | Inferred from[4] |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | >90 | Inferred from[5] |
Table 2: Comparison of Halogen Reactivity in Sonogashira Coupling
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~80 | Inferred from[6] |
| Chloro | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 | 12 | Moderate | Inferred from general reactivity trends |
| Iodo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | >90 | Inferred from general reactivity trends |
Table 3: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~90 | Inferred from[7] |
| Chloro | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | ~75 | Inferred from[8] |
| Iodo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 6 | >95 | Inferred from general reactivity trends |
Limitations of this compound
Despite its versatility, this compound is not without its limitations. Understanding these drawbacks is crucial for successful reaction planning and optimization.
-
Reactivity Compared to Iodo-derivatives: As indicated in the comparative data, 2-iodopyrimidines are generally more reactive than their bromo counterparts.[1] This can lead to the need for higher catalyst loadings, longer reaction times, and higher temperatures when using this compound, which may not be suitable for sensitive substrates.
-
Side Reactions in Cross-Coupling:
-
Suzuki-Miyaura Coupling: Protodeborylation of the boronic acid and homocoupling of the organoborane are common side reactions.[5] Additionally, competitive reaction at the C5-F position is a possibility under harsh conditions, although generally less favorable.
-
Sonogashira Coupling: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[6]
-
Buchwald-Hartwig Amination: For electron-deficient heteroaryl halides like this compound, challenges can arise from catalyst deactivation.[9] Strong bases used in the reaction may also be incompatible with certain functional groups on the coupling partners.
-
-
Thermal Stability: While specific data on the thermal decomposition of this compound is limited, brominated aromatic compounds can be susceptible to decomposition at elevated temperatures, potentially leading to the formation of undesired byproducts.[10][11] Careful control of reaction temperature is therefore advisable.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).[6]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine (2.0-3.0 equiv).[6]
-
Add phenylacetylene (1.1 - 1.5 equiv) dropwise.[6]
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.[6]
-
After completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Add morpholine (1.2 equiv) and seal the vial.
-
Remove the vial from the glovebox and heat to 100 °C with stirring for 8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical relationship of reactivity and reaction conditions for 2-halopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 11. tsapps.nist.gov [tsapps.nist.gov]
benchmarking the performance of 2-Bromo-5-fluoropyrimidine in library synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of combinatorial chemistry and drug discovery, the selection of core scaffolds is a critical determinant of the structural diversity and biological relevance of a synthesized library. Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle. This guide provides a comprehensive performance benchmark of 2-Bromo-5-fluoropyrimidine against two common alternative building blocks in library synthesis: 5-Bromo-2-chloropyrimidine and 2,4-Dichloropyrimidine. The comparison focuses on their reactivity and efficiency in the widely used Suzuki-Miyaura cross-coupling reaction, a key transformation for library elaboration.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, essential for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals. The reactivity of the halopyrimidine building block is a crucial factor influencing reaction conditions and yields.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, this compound, with its reactive C-Br bond, is expected to undergo oxidative addition to the palladium catalyst more readily than its chloro-substituted counterparts. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
Quantitative Comparison of Alternatives:
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of the alternative building blocks, providing a benchmark for what can be expected in a library synthesis setting.
Table 1: Performance of 2,4-Dichloropyrimidine in Microwave-Assisted Suzuki-Miyaura Coupling
| Catalyst (5 mol%) | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 65[3] |
| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 58[3] |
| Pd(OAc)₂ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 35[3] |
| PdCl₂(PPh₃)₂ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 42[3] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), microwave irradiation.[3]
Table 2: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Selectivity |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95[4] | C5 (Bromo) |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 65-90[4] | C5 (Bromo) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 50-80[4] | C5 (Bromo) |
These conditions are optimized for selective coupling at the more reactive C-Br bond.
Based on the established principles of halide reactivity, this compound would be expected to provide yields in the upper range of those observed for 5-Bromo-2-chloropyrimidine, and likely under milder conditions (e.g., lower temperature or shorter reaction time) than those required for 2,4-Dichloropyrimidine. The fluorine substituent in this compound also offers an additional vector for modulating the electronic properties of the resulting library members.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful library synthesis. The following are representative protocols for Suzuki-Miyaura coupling reactions with the compared building blocks.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
-
Materials: 2,4-Dichloropyrimidine (0.5 mmol), Arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), Degassed 1,4-dioxane/water (2:1, 6 mL).[3]
-
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[3]
-
Add the degassed solvent mixture and seal the vial.[3]
-
Irradiate the mixture in a microwave reactor at 100 °C for 15 minutes with stirring.[3]
-
After cooling, extract the reaction mixture with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
-
Protocol 2: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine at the C5 Position
-
Materials: 5-Bromo-2-chloropyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 mmol), Degassed 1,4-dioxane/water (4:1).[4]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-bromo-2-chloropyrimidine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.[4]
-
Add the degassed solvent mixture.[4]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
-
Visualizing Workflows and Biological Context
To further aid in the conceptualization of library synthesis and its application, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway that can be targeted by pyrimidine-based libraries.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoropyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-fluoropyrimidine, a halogenated organic compound. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound and its associated waste with care. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
-
Ventilation: Conduct all handling of this compound and its waste within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Avoid Contamination: Do not eat, drink, or smoke when handling this product.[3] Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Classification
As a molecule containing bromine and fluorine atoms, this compound is classified as a halogenated organic waste .[6][7] This classification is the most critical factor in determining the correct disposal pathway. All materials contaminated with this chemical, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[8][9]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[10] this compound waste must be collected in a dedicated container and must not be mixed with other waste streams.[5][6]
Key Segregation Rules:
-
DO NOT mix with aqueous waste, including acids and bases.[5][10]
-
DO NOT mix with incompatible chemicals such as strong oxidizing agents, heavy metals, pesticides, or cyanides.[5][7][10][12]
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible container, preferably plastic (e.g., polyethylene), that is in good condition with no leaks or cracks.[10][12][13] The container must have a secure, tightly fitting screw cap to prevent leaks and vapor release.[10][11]
-
Labeling: Label the waste container clearly and accurately before adding the first drop of waste.[11] The label must include:
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[10][13] It is not permissible to generate waste in one lab and store it in another.[13]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[8][10] Store it in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[7][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][9]
Step 5: Requesting Disposal
-
Monitoring Fill Level: Do not overfill the container. A good practice is to leave at least one inch of headroom to allow for expansion.[10]
-
Arranging Pickup: Once the container is full or you have no further use for it, arrange for its collection through your institution's Environmental Health & Safety (EH&S) department.[9][13] Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[5][6]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.
-
Assess and Contain: For small spills that you are trained to handle, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[3][7] For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Clean Up: Sweep or scoop the contaminated absorbent material into a designated, sealable container.[3]
-
Dispose: Label the container as "Hazardous Waste" containing this compound and spill cleanup debris, and dispose of it according to the protocol outlined above.[9]
-
Decontaminate: Clean the spill area thoroughly after the material has been removed.
Quantitative Data Summary
The following table summarizes key quantitative data for 5-Bromo-2-fluoropyrimidine, which is often the commercially available isomer. This information is critical for safety assessments and handling procedures.
| Property | Value | Source(s) |
| Chemical Identity | ||
| CAS Number | 62802-38-4 | [1][15] |
| Molecular Formula | C₄H₂BrFN₂ | [15] |
| Molecular Weight | 176.97 g/mol | [15] |
| Physical Properties | ||
| Appearance | Solid | [16] |
| Melting Point | 92 °C | [16] |
| Hazard Information | ||
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [16] |
| GHS Signal Word | Warning | [15] |
| Regulatory | ||
| UN Number | UN2811 (Toxic solid, organic, n.o.s.) | [2] |
| Hazard Class | 6.1 (Toxic substances) | [2] |
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. uwyo.edu [uwyo.edu]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. 5-Bromo-2-fluoropyrimidine 62802-38-4 [sigmaaldrich.com]
- 16. downloads.ossila.com [downloads.ossila.com]
Essential Safety and Operational Guide for Handling 2-Bromo-5-fluoropyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing 2-Bromo-5-fluoropyrimidine, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Summary: this compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated.[6] Work should ideally be conducted in a chemical fume hood.[5] | NIOSH (US) or EN 149 approved.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible to all personnel.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7][8]
Step 2: Handling
-
Conduct all work with this compound in a well-ventilated area, preferably within a designated chemical fume hood.[1][4][9]
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
Step 3: Post-Handling and Cleanup
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][7]
-
Decontaminate all equipment and the work area after use.
-
Clean up any spills immediately using appropriate procedures. For dry spills, use dry clean-up procedures to avoid generating dust.[1] For wet spills, absorb with an inert material and place in a sealed container for disposal.[1]
-
Contaminated clothing should be removed and laundered separately before reuse.[1]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][7][10] Remove contact lenses if present and easy to do. Continue rinsing.[1][3][7] Seek immediate medical attention.[2][5] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothes and shoes.[2][5][7] If skin irritation occurs, get medical advice/attention.[3][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][7] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[2][3][7] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth thoroughly with water.[7][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant or an authorized hazardous or special waste collection point in accordance with local, state, or national legislation.[1][3][4][7]
-
Containers: Recycle containers if possible, or dispose of them in an authorized landfill after ensuring they are empty and clean.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
